8-Fluoro-3-iodoquinolin-4(1H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-3-iodo-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FINO/c10-6-3-1-2-5-8(6)12-4-7(11)9(5)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCJVMMTAFCHFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C(C2=O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
8-Fluoro-3-iodoquinolin-4(1H)-one chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 8-Fluoro-3-iodoquinolin-4(1H)-one. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Structure and Properties
This compound is a halogenated derivative of the quinolinone heterocyclic scaffold. The structure is characterized by a fluorine atom at position 8 and an iodine atom at position 3 of the quinolin-4-one core. The presence of the electron-withdrawing fluorine and the bulky iodine atom significantly influences the molecule's electronic and steric properties, which in turn can affect its biological activity. The compound exists in tautomeric equilibrium between the keto (quinolin-4(1H)-one) and enol (quinolin-4-ol) forms.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and related compounds.
| Property | Value | Reference Compound |
| CAS Number | 1330753-40-6 | 8-Fluoro-3-iodo-1H-quinolin-4-one[1] |
| Molecular Formula | C₉H₅FINO | Inferred from structure |
| Molecular Weight | 305.05 g/mol | Inferred from structure |
| Appearance | Solid | Ethyl 8-fluoro-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate[2] |
| Melting Point | 278-282 °C | 8-Fluoro-4-hydroxyquinoline[3] |
Note: Specific experimental data for this compound is limited. Data for closely related structures is provided for reference.
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants would be influenced by the positions of the fluorine and iodine substituents.
-
¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of iodine would be a characteristic feature.
Synthesis and Experimental Protocols
The synthesis of quinolin-4-ones can be achieved through various established methods, such as the Gould-Jacobs reaction or the Conrad-Limpach synthesis, starting from aniline derivatives.[5] A plausible synthetic route for this compound could involve the cyclization of a suitably substituted aniline precursor, followed by iodination.
General Experimental Protocol for Synthesis
A potential synthetic approach could be a multi-step process starting from 2-fluoroaniline.
Step 1: Synthesis of Diethyl 2-((2-fluoroanilino)methylene)malonate
-
A mixture of 2-fluoroaniline and diethyl ethoxymethylenemalonate is heated, typically without a solvent, at a temperature range of 100-120°C.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
The resulting crude product is then purified, often by recrystallization from ethanol.
Step 2: Cyclization to Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
The product from Step 1 is added to a high-boiling point solvent, such as diphenyl ether.
-
The mixture is heated to a high temperature (around 250°C) to induce thermal cyclization.
-
Upon cooling, the product precipitates and can be collected by filtration and washed with a suitable solvent like hexane.
Step 3: Hydrolysis to 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid
-
The ester from Step 2 is hydrolyzed using an aqueous solution of sodium hydroxide under reflux.
-
The reaction mixture is then cooled and acidified with an acid like hydrochloric acid to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
Step 4: Iodination to this compound
-
The carboxylic acid from Step 3 can be subjected to an iododecarboxylation reaction.
-
This can be achieved using an iodine source such as N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF) or acetonitrile.
-
The reaction is typically carried out at an elevated temperature and monitored by TLC.
-
After completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The product is then purified by column chromatography.
Caption: A potential synthetic workflow for this compound.
Biological Activity and Potential Applications
Derivatives of 8-hydroxyquinoline are known to possess a wide range of biological activities, including antibacterial, antifungal, anticancer, and neuroprotective effects.[6][7] The biological activity of these compounds is often attributed to their ability to chelate metal ions.[8][9]
Mechanism of Action
The proposed mechanism of action for many 8-hydroxyquinoline derivatives involves the chelation of essential metal ions, such as iron, copper, and zinc, which are crucial cofactors for various enzymes involved in cellular processes.[8] By sequestering these metal ions, the compounds can disrupt vital biological pathways in pathogenic organisms or cancer cells, leading to their inhibition or death. For instance, the antibacterial activity of 8-hydroxyquinoline against Mycobacterium tuberculosis has been shown to be copper-dependent.[9]
Caption: Proposed metal chelation mechanism for 8-hydroxyquinoline derivatives.
Potential Therapeutic Applications
Given the known activities of related compounds, this compound could be investigated for several therapeutic applications:
-
Antibacterial Agent: The 8-hydroxyquinoline scaffold is present in compounds with activity against various bacteria, including Mycobacterium and Staphylococcus species.[10]
-
Anticancer Agent: Some 8-hydroxyquinoline derivatives have shown cytotoxic effects against cancer cell lines, potentially through the induction of reactive oxygen species (ROS) and interference with tubulin polymerization.[8]
-
Neuroprotective Agent: The ability to chelate metal ions is also relevant in the context of neurodegenerative diseases where metal dyshomeostasis is implicated.
Further research and experimental validation are necessary to determine the specific biological activities and therapeutic potential of this compound.
References
- 1. 8-Fluoro-3-iodo-1H-quinolin-4-one | 1330753-40-6 [chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 8-Fluoro-4-hydroxyquinoline 97 63010-71-9 [sigmaaldrich.com]
- 4. 8-Fluoroquinolin-4-ol | C9H6FNO | CID 2737334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 10. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quinolinone Core: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolinone scaffold is a privileged heterocyclic motif that forms the core of a vast array of natural products and synthetic compounds with significant biological activities. From the early days of coal tar chemistry to the forefront of modern drug discovery, the journey of quinolinone compounds has been one of continuous innovation and therapeutic breakthroughs. This technical guide provides an in-depth exploration of the discovery and history of quinolinone compounds, detailing the key synthetic methodologies, presenting quantitative biological data, and illustrating the intricate signaling pathways they modulate.
Discovery and Early History
The story of the quinolinone core is intrinsically linked to the discovery of its parent heterocycle, quinoline. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar.[1] However, it was the pioneering work of organic chemists in the late 19th century that laid the foundation for the systematic synthesis of quinoline and its derivatives, including the quinolinones. These early synthetic methods, many of which are still in use today, opened the door to the exploration of the chemical space around the quinoline nucleus and the eventual discovery of its profound biological significance.
A pivotal moment in the history of quinolinones was the discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, which was found to possess antibacterial activity.[2] This discovery ushered in the era of quinolone antibiotics, a class of drugs that has had an immense impact on the treatment of infectious diseases.[3][4] Subsequent structural modifications, most notably the introduction of a fluorine atom at the 6-position, led to the development of the highly successful fluoroquinolone antibiotics.[4]
Beyond their antibacterial properties, researchers have uncovered a broad spectrum of biological activities for quinolinone derivatives, including potent anticancer, antiviral, and anti-inflammatory effects. This has established the quinolinone core as a versatile scaffold for the development of a new generation of therapeutic agents.[5][6][7][8]
Key Synthetic Methodologies
The construction of the quinolinone ring system has been achieved through several classic named reactions, each offering a unique approach to this important scaffold.
Friedländer Synthesis
Discovered by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[9][10]
Experimental Protocol: General Procedure for Friedländer Synthesis
-
Reaction Setup: To a solution of the 2-aminoaryl aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or under solvent-free conditions), add the carbonyl compound containing an α-methylene group (1.0-1.2 eq).[3][11]
-
Catalyst Addition: Introduce a catalytic amount of an acid (e.g., p-toluenesulfonic acid, iodine) or a base (e.g., potassium hydroxide, piperidine).[3][11]
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 150°C and monitor the progress of the reaction by thin-layer chromatography (TLC).[12] Reaction times can vary from a few hours to overnight.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. If a solid precipitates, filter and wash it with a suitable solvent. Otherwise, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Knorr Quinoline Synthesis
Developed by Ludwig Knorr in 1886, this method involves the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid, to yield 2-hydroxyquinolines (2-quinolinones).[6][13][14][15]
Experimental Protocol: General Procedure for Knorr Quinoline Synthesis
-
Preparation of β-ketoanilide: Synthesize the starting β-ketoanilide by reacting an aniline with a β-ketoester (e.g., ethyl acetoacetate) at elevated temperatures (100-140°C).
-
Cyclization: Add the purified β-ketoanilide portion-wise to a stirred, cooled (0-10°C) solution of concentrated sulfuric acid.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 100°C for a specified period (typically 1-4 hours).
-
Work-up and Purification: Carefully pour the cooled reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with water until neutral, and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-quinolinone.
Camps Quinoline Synthesis
The Camps cyclization, reported by Rudolph Camps in 1899, is the base-catalyzed intramolecular condensation of an o-acylaminoacetophenone to form a mixture of two isomeric hydroxyquinolines (quinolinones).[6][16][17][18][19][20]
Experimental Protocol: General Procedure for Camps Quinoline Synthesis
-
Reaction Setup: Dissolve the o-acylaminoacetophenone (1.0 eq) in an alcoholic solvent (e.g., ethanol).
-
Base Addition: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (typically 1.0 to 3.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux for a period ranging from 1 to 6 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl). The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography to separate the isomeric products.
Doebner-von Miller Reaction
This reaction, an extension of the Skraup synthesis, involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid and an oxidizing agent to produce a substituted quinoline.[7][11][12][13][19][21][22][23][][25]
Experimental Protocol: General Procedure for Doebner-von Miller Reaction
-
Reaction Setup: To a mixture of the aniline (1.0 eq) and the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, methyl vinyl ketone) (2.0-3.0 eq), cautiously add a strong acid such as concentrated sulfuric acid or hydrochloric acid.[11]
-
Oxidizing Agent: An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is often added.[11]
-
Reaction Conditions: Heat the reaction mixture, often to temperatures exceeding 100°C, for several hours. The reaction can be exothermic and may require careful temperature control.
-
Work-up and Purification: After cooling, pour the reaction mixture into a large volume of water and basify with a strong base (e.g., sodium hydroxide) to precipitate the crude product. The product is then isolated by steam distillation or solvent extraction and purified by recrystallization or column chromatography.
Skraup Synthesis
The first and most famous method for quinoline synthesis, developed by Zdenko Hans Skraup in 1880, involves heating aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[11][13][26][27][28][29]
Experimental Protocol: General Procedure for Skraup Synthesis
-
Reaction Setup: In a flask equipped with a reflux condenser, carefully mix aniline (1.0 eq), glycerol (2.0-3.0 eq), and concentrated sulfuric acid. To moderate the often vigorous reaction, ferrous sulfate is typically added.[28]
-
Oxidizing Agent: Add nitrobenzene as the oxidizing agent.
-
Reaction Conditions: Heat the mixture gently to initiate the reaction. Once started, the reaction is often exothermic and may proceed without further heating for some time. After the initial vigorous reaction subsides, continue heating at reflux for several hours.
-
Work-up and Purification: Cool the reaction mixture and dilute with water. Remove any unreacted nitrobenzene by steam distillation. Then, make the solution strongly alkaline with sodium hydroxide to liberate the quinoline. The quinoline is then purified by steam distillation followed by fractional distillation.[4]
Quantitative Data on Biological Activity
The therapeutic potential of quinolinone compounds is underscored by their potent activity against a range of biological targets. The following tables summarize key quantitative data for representative quinolinone derivatives.
Anticancer Activity
Quinolinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 4-Anilinoquinoline Derivatives | K562 (Leukemia) | <50 | [30] |
| 4-Anilinoquinoline Derivatives | A549 (Lung) | <50 | [30] |
| 4-Anilinoquinoline Derivatives | MCF-7 (Breast) | <50 | [30] |
| 4-Anilinoquinoline Derivatives | T47D (Breast) | <50 | [30] |
| 4-Anilinoquinoline Derivatives | PANC-1 (Pancreatic) | <50 | [30] |
| 4-Anilinoquinoline Derivatives | PC-3 (Prostate) | <50 | [30] |
| Quinoline-4-carboxylic acid derivatives | MCF-7 (Breast) | 82.9% growth reduction | [31] |
| Isoquinoline derivatives | MCF-7 (Breast) | GI50 < 10 | [31] |
| Isoquinoline derivatives | K-562 (Leukemia) | GI50 < 10 | [31] |
| Isoquinoline derivatives | HeLa (Cervical) | GI50 < 10 | [31] |
| 4-Phenyl quinolin-2(1H)-one analogs | COLO 205 (Colon) | Nanomolar range | [16] |
| Quinoline-based ERα ligands | MCF-7 (Breast) | 6 | [22] |
| Quinoline-based ERα ligands | HepG2 (Liver) | 11 | [22] |
| N-pipearzinyl quinolones | MCF-7 (Breast) | 3.03 | [22] |
| N-pipearzinyl quinolones | MDA-MB-231 (Breast) | 11.9 | [22] |
| N-pipearzinyl quinolones | T47D (Breast) | 2.2 | [22] |
| Fluorinated quinoline analogues | MDA-MB-468 (Breast) | 2.5-5 | [32] |
| 4,6,7,8-tetrahydroquinolin-5(1H)-ones | MCF-7 (Breast) | 0.002 - 0.004 | [12] |
Antibacterial Activity
The quinolone and fluoroquinolone antibiotics are renowned for their potent antibacterial efficacy.
| Antibiotic | Bacterial Strain | MIC90 (µg/mL) | Reference(s) |
| Ciprofloxacin | Escherichia coli | 0.03-0.125 | [29] |
| Norfloxacin | Escherichia coli | 0.25 | [29] |
| Ofloxacin | Escherichia coli | 0.125 | [29] |
| Pefloxacin | Escherichia coli | 0.5 | [29] |
| Nalidixic Acid | Escherichia coli | >128 | [29] |
| Ciprofloxacin | Klebsiella spp. | Varies | [33] |
| Levofloxacin | Klebsiella spp. | Varies | [33] |
| Moxifloxacin | Klebsiella spp. | Varies | [33] |
| Ciprofloxacin | Enterococcus spp. | Varies | [33] |
| Levofloxacin | Enterococcus spp. | Varies | [33] |
| Moxifloxacin | Enterococcus spp. | Varies | [33] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of quinolinone compounds stem from their ability to interact with and modulate various critical cellular signaling pathways.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
The primary mechanism of action for quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[31][34] These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.[10][31][34][35][36]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Suppressing VEGF-A/VEGFR-2 Signaling Contributes to the Anti-Angiogenic Effects of PPE8, a Novel Naphthoquinone-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Camps Quinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. iipseries.org [iipseries.org]
- 12. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 17. Camps_quinoline_synthesis [chemeurope.com]
- 18. Camps Quinoline Synthesis [drugfuture.com]
- 19. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. synarchive.com [synarchive.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 28. uop.edu.pk [uop.edu.pk]
- 29. Skraup reaction - Wikipedia [en.wikipedia.org]
- 30. researchgate.net [researchgate.net]
- 31. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
An In-depth Technical Guide to 8-Fluoro-3-iodoquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Fluoro-3-iodoquinolin-4(1H)-one, a halogenated quinolone derivative. While specific experimental data for this compound is limited in publicly available literature, this document consolidates its known identifiers and presents general methodologies for the synthesis and potential biological activities based on related quinolone structures.
Compound Identification
The primary identifiers for this compound are crucial for accurate sourcing and research. The definitive CAS number for this compound is 1330753-40-6 . It is also known by several synonyms, reflecting its tautomeric forms.
| Identifier | Value |
| CAS Number | 1330753-40-6 |
| Chemical Name | This compound |
| Synonyms | 8-Fluoro-3-iodoquinolin-4-ol, 8-Fluoro-4-hydroxy-3-iodoquinoline |
| Molecular Formula | C₉H₅FINO |
| Molecular Weight | 289.05 g/mol |
Note: As of late 2025, this compound is primarily available through custom synthesis from specialized chemical suppliers.
Hypothetical Synthesis Protocol
Caption: Hypothetical workflow for the synthesis of this compound.
Experimental Steps:
-
Gould-Jacobs Reaction: 2-Fluoroaniline would be reacted with diethyl malonate or a derivative, followed by thermal cyclization to form the quinoline ring system. This would yield an ester intermediate, such as ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis: The resulting ester would then be hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), to remove the ester group and form 8-Fluoroquinolin-4(1H)-one.
-
Iodination: The final step would involve the regioselective iodination at the C3 position of the quinolone ring. This can be achieved using various iodinating agents, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been published, the quinolone scaffold is a well-established pharmacophore, particularly in antibacterial agents. Fluoroquinolones, a major class of antibiotics, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
The diagram below illustrates the general mechanism of action for fluoroquinolone antibiotics, which could be a potential, yet unproven, mechanism for the title compound.
Caption: Generalized signaling pathway for fluoroquinolone antibacterial activity.
The 8-hydroxyquinoline moiety, a structural feature of the title compound, is also known for its metal-chelating properties and exhibits a broad range of biological activities, including antimicrobial, antifungal, and anticancer effects.[1] The mechanism often involves the chelation of essential metal ions required for enzymatic functions in pathogens.
Conclusion and Future Directions
This compound is a halogenated quinolone with potential for further investigation in drug discovery and materials science. While specific experimental data is currently lacking, this guide provides a framework based on the well-established chemistry and biology of related compounds. Future research should focus on developing and publishing a detailed synthesis protocol, characterizing the compound using modern analytical techniques (NMR, MS, X-ray crystallography), and screening it for various biological activities to elucidate its potential therapeutic applications.
References
Fluoroquinolone Derivatives: A Technical Guide to Current Research and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroquinolones, a class of synthetic broad-spectrum antibiotics, have long been a cornerstone in the treatment of bacterial infections. Their mechanism of action, primarily targeting bacterial DNA gyrase and topoisomerase IV, has made them highly effective. However, the emergence of antibiotic resistance has necessitated the exploration of novel derivatives with enhanced potency and broader therapeutic applications. This technical guide provides a comprehensive literature review of recent research on fluoroquinolone derivatives, focusing on their anticancer, antibacterial, and antiviral activities. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a detailed overview of quantitative data, experimental protocols, and key signaling pathways.
Data Presentation
The following tables summarize the quantitative data from recent studies on fluoroquinolone derivatives, providing a comparative analysis of their biological activities.
Anticancer Activity of Fluoroquinolone Derivatives
The anticancer potential of fluoroquinolone derivatives has been a significant area of research, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines. The primary mechanism often involves the inhibition of human topoisomerase II, an enzyme crucial for DNA replication in cancer cells.
| Derivative/Hybrid Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Ciprofloxacin-Chalcone Hybrids (77 & 84) | HCT-116 (Colon) | 2.53 & 2.01 | - | - |
| Leukaemia-SR | 0.73 & 0.63 | - | - | |
| Norfloxacin-Thiadiazole Hybrids (73 & 74) | PC3 (Prostate) | 2.33 | - | - |
| MCF-7 (Breast) | 2.27 | - | - | |
| MDA-MB231 (Breast) | 1.52 | - | - | |
| DU145 (Prostate) | 1.56 (for 74) | - | - | |
| Ciprofloxacin-Fatty Acid Conjugates (24, 26 & 27) | PC3 (Prostate) | 11.7, 7.7, 15.3 | Ciprofloxacin | >100 |
| Levofloxacin-Hydroxamic Acid Hybrid (125) | A549 (Lung) | 2.1 | Levofloxacin | >100 |
| HepG2 (Liver) | 2.3 | Levofloxacin | >100 | |
| MCF-7 (Breast) | 0.3 | Levofloxacin | 64.2 | |
| PC-3 (Prostate) | 4.9 | Levofloxacin | >100 | |
| HeLa (Cervical) | 1.1 | Levofloxacin | >100 | |
| N-acylated Ciprofloxacin (32) | MCF-7 (Breast) | 4.3 | Ciprofloxacin | >100 |
| Berberine-Ciprofloxacin Hybrid (96) | HL-60 (Leukemia) | 19.3 | Ciprofloxacin | >100 |
Antibacterial Activity of Fluoroquinolone Derivatives
The development of novel fluoroquinolone derivatives and hybrids is a key strategy to combat the growing threat of antibiotic-resistant bacteria. These compounds often exhibit enhanced activity against both Gram-positive and Gram-negative pathogens, including multi-drug resistant (MDR) strains.
| Derivative/Hybrid Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Ciprofloxacin-Indole Hybrid (8b) | S. aureus ATCC 25923 | 0.0625 | Ciprofloxacin | 0.25 |
| S. aureus (MRSA) | 1 | Ciprofloxacin | 1 | |
| E. coli ATCC 25922 | 0.125 | Ciprofloxacin | 0.125 | |
| P. aeruginosa ATCC 27853 | 0.5 | Ciprofloxacin | 0.5 | |
| Narigenin-Ciprofloxacin Hybrid | E. coli ATCC 35218 | (8x > Cipro) | Ciprofloxacin | - |
| B. subtilis ATCC 6633 | (43x > Cipro) | Ciprofloxacin | - | |
| S. aureus ATCC 25923 | (23x > Cipro) | Ciprofloxacin | - | |
| Pyrazole-Ciprofloxacin Hybrid (7g) | Ciprofloxacin-resistant S. aureus | 0.125-0.5 | Ciprofloxacin | >32 |
| Ciprofloxacin-Neomycin Hybrid | E. coli | (up to 32x > Cipro) | Ciprofloxacin | - |
| B. subtilis | (up to 32x > Cipro) | Ciprofloxacin | - |
Antiviral Activity of Fluoroquinolone Derivatives
While research into the antiviral applications of novel fluoroquinolone derivatives is still emerging, some existing fluoroquinolones have been investigated for their activity against various viruses. The data, however, indicates that high concentrations are often required for a significant antiviral effect.[1][2]
| Fluoroquinolone | Virus | Cell Line | EC50 (µM) |
| Enoxacin | SARS-CoV-2 | Vero | 126.4[2] |
| SARS-CoV-2 | A549/ACE2 | 226.8[2] | |
| MERS-CoV | Vero | 324.9[2] | |
| Ciprofloxacin | SARS-CoV-2 | Vero | 246.9[2] |
| Levofloxacin | SARS-CoV-2 | Vero | 418.6[2] |
| Moxifloxacin | SARS-CoV-2 | Vero | 239.7[2] |
| Enoxacin | Zika Virus (ZIKV) | HEK-293 | 18.1-24.4[3] |
| Ciprofloxacin | Zika Virus (ZIKV) | HEK-293 | 56.8-116.1[3] |
| Difloxacin | Zika Virus (ZIKV) | HEK-293 | 25.4-35.9[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on fluoroquinolone derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the fluoroquinolone derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm should be subtracted.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution for Antibacterial Susceptibility Testing (MIC Determination)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Principle: A standardized suspension of the test bacterium is exposed to serial dilutions of the fluoroquinolone derivative in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.
Protocol:
-
Preparation of Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the fluoroquinolone derivatives in the appropriate broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and for determining the antiviral activity of a compound.
Principle: A confluent monolayer of host cells is infected with the virus in the presence of varying concentrations of the fluoroquinolone derivative. A semi-solid overlay is then applied to restrict the spread of the virus, leading to the formation of localized zones of cell death (plaques). The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.
Protocol:
-
Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution and Compound Treatment: Prepare serial dilutions of the virus stock. In parallel, prepare various concentrations of the fluoroquinolone derivative. Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes the corresponding concentrations of the test compound.
-
Incubation: Incubate the plates at the optimal temperature for the specific virus until plaques are visible (typically 2-10 days).
-
Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain them with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Signaling Pathways and Mechanisms of Action
The biological activities of fluoroquinolone derivatives are underpinned by their interaction with specific molecular pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Antibacterial Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV
Fluoroquinolones exert their antibacterial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. The diagram below illustrates the workflow of fluoroquinolone-mediated inhibition.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 8-Fluoro-3-iodoquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological targets of the novel synthetic compound, 8-Fluoro-3-iodoquinolin-4(1H)-one. While direct experimental data for this specific molecule is not yet publicly available, its structural analogy to the well-established class of fluoroquinolone antibiotics allows for robust predictions of its mechanism of action and primary cellular targets. This document outlines these potential targets, summarizes relevant quantitative data from related compounds, details pertinent experimental protocols for target validation, and provides visual representations of key pathways and workflows to facilitate further research and drug development efforts.
Introduction: The Quinolone Scaffold
The quinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of a large class of therapeutic agents.[1] Modifications to this core structure, such as the introduction of a fluorine atom, have given rise to the potent fluoroquinolone class of antibiotics.[2] These agents exert their therapeutic effects by targeting essential bacterial enzymes involved in DNA replication. The subject of this guide, this compound, possesses key structural features—a quinolone core, a fluorine atom at position 8, and an iodine atom at position 3—that suggest a specific and potent biological activity profile. The presence of the fluorine atom is a hallmark of fluoroquinolones, known to enhance their antibacterial efficacy.[2][3]
Hypothesized Primary Biological Targets
Based on the extensive literature on fluoroquinolone antibiotics, the primary biological targets of this compound are predicted to be the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV .[4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them ideal targets for antibacterial agents.[6]
-
DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[7][8]
-
Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[7][9] In many Gram-positive bacteria, topoisomerase IV is the principal target.[7][8]
The dual-targeting capability of many fluoroquinolones against both enzymes is a key factor in their broad-spectrum activity and can slow the development of bacterial resistance.[5]
Proposed Mechanism of Action
The proposed mechanism of action for this compound involves the inhibition of the ligase activity of DNA gyrase and topoisomerase IV.[2] The compound is hypothesized to bind to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved.[10] This forms a ternary complex consisting of the quinolone, the topoisomerase, and the bacterial DNA. By preventing the re-ligation of the cleaved DNA strands, the compound effectively converts these essential enzymes into cellular toxins that introduce lethal double-strand breaks into the bacterial chromosome, ultimately leading to cell death.[8][10]
Caption: Proposed mechanism of action for this compound.
Quantitative Data for Related Compounds
While specific inhibitory concentrations for this compound are not available, the following table summarizes the 50% inhibitory concentrations (IC₅₀) of several well-known fluoroquinolones against DNA gyrase and topoisomerase IV from various bacterial species. This data serves as a benchmark for the expected potency of novel quinolone derivatives.
| Fluoroquinolone | Target Enzyme | Bacterial Species | IC₅₀ (µM) |
| Ciprofloxacin | DNA Gyrase | Neisseria gonorrhoeae | 0.39[11] |
| Ciprofloxacin | Topoisomerase IV | Staphylococcus aureus | 3.0[12] |
| Moxifloxacin | Topoisomerase IV | Staphylococcus aureus | 1.0[12] |
| Gemifloxacin | Topoisomerase IV | Staphylococcus aureus | 0.4[12] |
| Gatifloxacin | DNA Gyrase | Enterococcus faecalis | 5.60[2] |
| Sitafloxacin | DNA Gyrase | Enterococcus faecalis | 1.38[2] |
| Sitafloxacin | Topoisomerase IV | Enterococcus faecalis | 1.42[2] |
| Levofloxacin | DNA Gyrase | Enterococcus faecalis | 28.1[2] |
Potential for Anticancer Activity
Interestingly, some quinolone derivatives have demonstrated activity against eukaryotic type II topoisomerases, which are essential for human cell division.[3][7] This suggests a potential secondary therapeutic application for compounds like this compound as anticancer agents. Voreloxin, a quinolone derivative, was developed for the treatment of acute myeloid leukemia, highlighting the potential of this scaffold beyond antibacterial applications.[1] Further investigation into the effects of this compound on human topoisomerase IIα and IIβ is warranted.
Detailed Experimental Protocols
To assess the biological activity of this compound, the following standard experimental protocols are recommended.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding purified DNA gyrase to the mixture.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled vs. relaxed) on a 1% agarose gel.
-
Visualization and Quantification: Stain the gel with a DNA-binding dye (e.g., ethidium bromide), visualize under UV light, and quantify the band intensities to determine the extent of inhibition and calculate the IC₅₀ value.
Caption: Workflow for a DNA gyrase supercoiling inhibition assay.
Topoisomerase IV Decatenation/Relaxation Assay
This assay determines the inhibitory effect of a compound on the ability of topoisomerase IV to either decatenate kinetoplast DNA (kDNA) or relax supercoiled plasmid DNA.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP), a suitable DNA substrate (kDNA for decatenation or supercoiled plasmid for relaxation), and the test compound at various concentrations.[13]
-
Enzyme Addition: Start the reaction by adding purified topoisomerase IV.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye and chloroform/isoamyl alcohol, followed by centrifugation.[13]
-
Agarose Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel to separate the catenated/supercoiled substrate from the decatenated/relaxed product.
-
Analysis: Visualize the DNA bands and quantify the inhibition of enzymatic activity to calculate the IC₅₀.
Caption: Workflow for a topoisomerase IV decatenation/relaxation assay.
Bacterial Cell Viability Assay (e.g., MTT or Resazurin Assay)
This assay measures the cytotoxic effect of the compound on bacterial cells, providing a broader assessment of its antibacterial activity.
Methodology:
-
Bacterial Culture: Grow a bacterial strain of interest to the mid-logarithmic phase.
-
Compound Exposure: In a 96-well plate, expose the bacterial suspension to serial dilutions of the test compound. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C) for a specified period.
-
Viability Reagent Addition: Add a viability indicator such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin to each well.[10][14]
-
Incubation: Incubate the plate for an additional 1-4 hours to allow for the metabolic conversion of the dye by viable cells.
-
Measurement: For the MTT assay, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the minimum inhibitory concentration (MIC) or IC₅₀.
Caption: General workflow for a bacterial cell viability assay.
Conclusion and Future Directions
This compound is a promising compound with a high likelihood of targeting bacterial DNA gyrase and topoisomerase IV, consistent with the established mechanism of fluoroquinolone antibiotics. The presented data on related compounds and the detailed experimental protocols provide a solid foundation for the empirical validation of these targets and the characterization of the compound's activity profile. Future research should focus on synthesizing and testing this compound in the described in vitro enzyme and cell-based assays to confirm its mechanism of action and determine its potency. Furthermore, exploring its activity against a panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains, will be crucial in defining its potential as a novel antibacterial agent. Finally, investigating its effects on human topoisomerases will clarify its selectivity and potential for repositioning as an anticancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]
- 7. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. topoisomerase IV assay kits [profoldin.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. journals.asm.org [journals.asm.org]
- 13. inspiralis.com [inspiralis.com]
- 14. broadpharm.com [broadpharm.com]
Technical Guide: Spectroscopic and Synthetic Profile of 8-Fluoroquinolin-4(1H)-one
Disclaimer: Extensive searches for empirical spectroscopic data (NMR, IR, MS) and detailed experimental protocols for 8-Fluoro-3-iodoquinolin-4(1H)-one did not yield specific results. The requested compound is not well-documented in publicly available scientific literature. Therefore, this guide presents a comprehensive technical overview for the closely related and better-characterized parent compound, 8-Fluoroquinolin-4(1H)-one . The provided data and protocols are based on established principles and data for analogous structures.
This document is intended for researchers, scientists, and professionals in drug development, providing a detailed framework for the synthesis and characterization of 8-fluoro-4-quinolone derivatives.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 8-Fluoroquinolin-4(1H)-one. These values are predicted based on the analysis of similar quinolone structures and established spectroscopic principles.
Table 1: ¹H NMR Data (Predicted)
Solvent: DMSO-d₆, 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~11.80 | br s | - | N-H |
| ~7.90 | d | ~8.0 | H-2 |
| ~7.70 | dd | ~8.0, ~8.0 | H-5 |
| ~7.45 | m | - | H-6, H-7 |
| ~6.10 | d | ~8.0 | H-3 |
Table 2: ¹³C NMR Data (Predicted)
Solvent: DMSO-d₆, 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~175.0 | C-4 |
| ~150.0 (d, JCF ≈ 250 Hz) | C-8 |
| ~140.0 | C-2 |
| ~138.0 | C-8a |
| ~125.0 | C-5 |
| ~122.0 (d, JCF ≈ 10 Hz) | C-4a |
| ~118.0 | C-6 |
| ~115.0 (d, JCF ≈ 20 Hz) | C-7 |
| ~110.0 | C-3 |
Table 3: IR Spectroscopy Data (Predicted)
Method: ATR
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2800 | Broad | N-H stretch |
| ~1640 | Strong | C=O stretch (amide) |
| ~1600, ~1550, ~1480 | Medium-Strong | C=C aromatic stretch |
| ~1250 | Strong | C-F stretch |
Table 4: Mass Spectrometry Data (Predicted)
Method: Electrospray Ionization (ESI)
| m/z | Ion |
| 164.05 | [M+H]⁺ |
| 162.03 | [M-H]⁻ |
| 136.05 | [M+H - CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of 8-Fluoroquinolin-4(1H)-one, based on common synthetic routes for quinolin-4-ones.
Synthesis of 8-Fluoroquinolin-4(1H)-one
This protocol describes a common method for synthesizing quinolin-4-ones via a Gould-Jacobs reaction followed by thermal cyclization.
Materials:
-
2-Fluoroaniline
-
Diethyl (ethoxymethylene)malonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Step 1: Condensation. In a round-bottom flask, dissolve 2-fluoroaniline (1.0 eq) in ethanol. Add diethyl (ethoxymethylene)malonate (1.05 eq) dropwise at room temperature. Heat the mixture to reflux for 2 hours.
-
Step 2: Cyclization. After cooling, remove the ethanol under reduced pressure. To the resulting oil, add diphenyl ether and heat the mixture to 250 °C for 30 minutes.
-
Step 3: Hydrolysis and Neutralization. Cool the reaction mixture to room temperature and add hexane to precipitate the crude product. Filter the solid and wash with hexane. Suspend the solid in a 10% aqueous solution of sodium hydroxide and heat at 100 °C for 1 hour to hydrolyze the ester.
-
Step 4: Purification. Cool the solution and filter to remove any insoluble impurities. Acidify the filtrate with concentrated hydrochloric acid to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield 8-fluoroquinolin-4(1H)-one.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are obtained using an electrospray ionization (ESI) source in both positive and negative ion modes.
-
The sample is dissolved in a suitable solvent such as methanol or acetonitrile.
Workflow and Pathway Visualizations
The following diagrams illustrate the key processes involved in the synthesis and characterization of 8-Fluoroquinolin-4(1H)-one.
Caption: Synthetic workflow for 8-Fluoroquinolin-4(1H)-one.
Caption: Experimental workflow for spectroscopic characterization.
Physicochemical properties of substituted quinolinones
An In-Depth Technical Guide to the Physicochemical Properties of Substituted Quinolinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of substituted quinolinones, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Understanding the physicochemical properties of these compounds is paramount for optimizing their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, and ultimately for the successful development of new therapeutic agents.[4]
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a critical parameter in drug design. It influences a drug's ability to cross cell membranes, its distribution in the body, and its interaction with biological targets.[4][5] The partition coefficient (LogP) is the most common measure of lipophilicity.
A series of N-aryl-4-hydroxyquinoline-3-carboxanilides have been synthesized and their lipophilicity investigated, as it significantly affects their biological activities and ADME properties.[6] For quinoline-1,4-quinone hybrids, lipophilicity was determined both experimentally and theoretically, with the tested compounds generally showing low values.[5] It was observed that the introduction of a nitrogen atom can reduce lipophilicity.[4] In another study, aromatic quinolines were found to be more lipophilic (cLogP = 2.23–4.13) than partially saturated tetrahydroquinoline (THQ) compounds (cLogP = 1.56–3.02).[7]
Table 1: Lipophilicity (LogP) of Selected Substituted Quinolinones
| Compound Class | Substituent | LogP Value | Reference |
| Quinoline-1,4-quinone Hybrids | Varies | 1.65 - 5.06 | [4] |
| 2-Arylquinolines | Varies | 2.23 - 4.13 | [7] |
| 4-Acetamido-2-methyl-THQs | Varies | 1.56 - 3.02 | [7] |
| Diquino[3,2-b;3′,4′-e]thiazines | 7-substituted | Lowest among isomers | [8] |
| Diquino[3,2-b;6′,5′-e]thiazines | 7-substituted | Highest among isomers | [8] |
| Diquinothiazines | Dimethylaminopropyl | Lowest lipophilicity | [8] |
| Diquinothiazines | N-methylpiperidine | Highest lipophilicity | [8] |
Experimental Protocol: LogP Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used method for the indirect determination of LogP.[9][10][11]
Methodology:
-
System Preparation: A reversed-phase HPLC column (e.g., C8 or C18) is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[12]
-
Calibration: A series of standard compounds with known LogP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known LogP values.[10]
-
Sample Analysis: The substituted quinolinone is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.
-
Calculation: The retention time of the quinolinone is measured, and the retention factor (k) is calculated. The LogP of the compound is then determined from the calibration curve.[12]
Workflow for LogP Determination by HPLC
Caption: A flowchart illustrating the key steps in determining the LogP of a compound using HPLC.
Solubility
The aqueous solubility of a drug candidate is a crucial factor that affects its absorption and bioavailability.[13] Poor solubility can lead to low and variable absorption, hindering the development of effective oral medications.
1H-quinolin-2-one is generally considered to be insoluble in water but shows good solubility in various organic solvents like alcohols (ethanol, methanol), aromatic hydrocarbons (toluene, benzene), and chlorinated solvents (chloroform).[14] The solubility of quinoline and its derivatives can be influenced by factors such as pH, buffer concentration, and ionic strength.[13] For some poorly soluble quinazolinone derivatives, techniques like solid dispersion with carriers such as polaxamer 407 have been employed to enhance their solubility and dissolution rate.[15]
Table 2: Solubility Characteristics of Quinolinones
| Compound | Solvent | Solubility | Notes | Reference |
| 1H-quinolin-2-one | Water | Insoluble | Relatively non-polar character | [14] |
| 1H-quinolin-2-one | Organic Solvents (e.g., ethanol, chloroform) | Good | Favorable for chemical applications | [14] |
| Quinolin-6-ol | Water | Moderate | pH-dependent | [16] |
| Quinolin-6-ol | Organic Solvents (e.g., ethanol) | Substantial | Aromatic structure facilitates dissolution | [16] |
| Pyrazolo quinazolines | DMF | Highest | Compared to other organic solvents | [17] |
Experimental Protocol: Gravimetric Solubility Determination
The gravimetric method is a straightforward technique to determine the solubility of a compound in a specific solvent at different temperatures.[17]
Methodology:
-
Saturation: An excess amount of the substituted quinolinone is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Quantification: A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.
-
Evaporation: The solvent is evaporated to dryness under controlled conditions (e.g., in an oven or under vacuum).
-
Measurement: The container with the dried solute is weighed. The solubility is calculated as the mass of the dissolved solid per volume of the solvent.
Melting Point
The melting point of a compound is the temperature at which it changes from a solid to a liquid state. It is a fundamental physical property used for identification and as an indicator of purity.[18] Pure crystalline compounds typically have a sharp melting point range (0.5-1.0°C), while impurities tend to lower and broaden the melting range.[19]
Table 3: Melting Points of Selected Substituted Quinolines
| Compound | Melting Point (°C) | Reference |
| 2-Styrylquinoline | 98-99 | [20] |
| 2-(4-Phenyl-1,3-butadienyl)quinoline | 117-117.5 | [20] |
| 4-Styrylquinoline | 98-99 | [20] |
| Quinoline Methiodide | 131-132 | [20] |
| 4-Amino-8-methylquinolin-2(1H)-one | > 300 | [21] |
| Azidotetrazoloquinoline | 208-209 | [21] |
| A colorless solid from a specific reaction | 92 | [22] |
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a standard and widely used technique for determining the melting point of a solid.[18][23]
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry quinolinone derivative is packed into a capillary tube, which is sealed at one end.[24]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) along with a thermometer.[18]
-
Heating: The apparatus is heated slowly and steadily. It is common practice to perform a rapid initial determination to find an approximate melting point, followed by a more careful measurement with a slower heating rate (e.g., 1-2°C per minute) near the expected melting point.[19]
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range is the melting point of the compound.[18]
Ionization Constant (pKa)
The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its behavior in physiological environments. It determines the extent of ionization of a drug at a given pH, which in turn affects its solubility, permeability, and binding to target receptors.[25] Quinolones with a piperazinyl substituent, for example, can have multiple pKa values due to the presence of both acidic (carboxylic acid) and basic (piperazine) functional groups.[26] The pKa values for a series of synthesized quinazolinones were found to be in the range of 5.78-7.62.[27]
Table 4: pKa Values of Selected Quinolones
| Compound Class | pKa Range/Value(s) | Notes | Reference |
| Substituted Quinazolinones | 5.78 - 7.62 | Varies with substituents | [27] |
| Quinolones with piperazinyl substituent | Three pKa values determined | Involve multiple protonation equilibria | [26] |
Experimental Protocol: pKa Determination by Spectrophotometry
UV-Vis spectrophotometry can be used to determine the pKa of a compound by measuring the change in its absorbance spectrum as a function of pH.[25]
Methodology:
-
Solution Preparation: A series of buffer solutions covering a wide pH range are prepared. A stock solution of the quinolinone derivative is also prepared.
-
Spectral Measurement: The UV-Vis spectrum of the quinolinone is recorded in each buffer solution. The compound must have a chromophore close to the ionizing group, so that the ionized and un-ionized forms have different spectra.
-
Data Analysis: The absorbance at a specific wavelength where the difference between the two forms is maximal is plotted against the pH.
-
pKa Calculation: The resulting data often forms a sigmoidal curve. The pKa is the pH at the inflection point of this curve and can be determined using the Henderson-Hasselbalch equation.[25]
Workflow for pKa Determination by Spectrophotometry
Caption: A flowchart outlining the process of determining the pKa of a compound using UV-Vis spectrophotometry.
Signaling Pathways and Structure-Activity Relationships
The physicochemical properties of substituted quinolinones are intrinsically linked to their biological activity. The structure-activity relationship (SAR) explores how modifications to the chemical structure of a compound affect its biological function.[28] For instance, in certain 4-quinolinamines, substitution at the first position is vital for antibacterial activity, while a fluorine atom and a piperazine ring can broaden the spectrum of activity.[28]
Quinolinones exert their biological effects by modulating various signaling pathways. For example, some quinoline derivatives have shown potential as selective antagonists of α2C-adrenoceptors, with a critical need for a substituent in the 3-position of the quinoline ring.[29] Other derivatives have been investigated for their anticancer properties, with molecular docking studies suggesting they could be promising regulators of KDM proteins.[7]
Relationship between Physicochemical Properties and Drug Development
References
- 1. Different biological activities of quinoline [wisdomlib.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforschenonline.org [sciforschenonline.org]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. researchgate.net [researchgate.net]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. cibtech.org [cibtech.org]
- 18. chem.ucalgary.ca [chem.ucalgary.ca]
- 19. SSERC | Melting point determination [sserc.org.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. heteroletters.org [heteroletters.org]
- 23. davjalandhar.com [davjalandhar.com]
- 24. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 25. scielo.br [scielo.br]
- 26. Electrophoretic behavior and pKa determination of quinolones with a piperazinyl substituent by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on 8-Fluoro-3-iodoquinolin-4(1H)-one
This technical guide provides a comprehensive overview of 8-Fluoro-3-iodoquinolin-4(1H)-one, a halogenated quinoline derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering key data, potential synthetic pathways, and insights into its broader context within quinoline-based compounds.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized below. This data is crucial for any experimental work, including reaction stoichiometry, and analytical characterization.
| Property | Value |
| Molecular Formula | C₉H₅FINO |
| Molecular Weight | 289.05 g/mol |
| CAS Number | 1330753-40-6 |
Introduction to Quinoline Derivatives
Quinoline and its derivatives are a significant class of heterocyclic compounds that form the backbone of many synthetic drugs and natural products.[1][2] Their diverse biological activities, including antimicrobial, anticancer, and antifungal effects, have made them a focal point of extensive research in medicinal chemistry.[3][4] The introduction of various substituents to the quinoline ring system allows for the fine-tuning of their pharmacological properties.[2] Specifically, 8-hydroxyquinoline derivatives have been noted for their wide range of biological activities.[3]
Synthesis and Experimental Protocols
A plausible synthetic approach for quinoline derivatives can be conceptualized through a multi-step process. The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted quinoline derivative, which could be adapted for this compound.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively documented. However, based on the known activities of structurally similar quinoline derivatives, several potential areas of interest for researchers can be highlighted. Many quinoline-based compounds exhibit their effects by acting as inhibitors or modulators of various enzymes and signaling pathways. For instance, some quinolinones have shown anticancer activity by targeting topoisomerase II.[2]
The 8-hydroxyquinoline scaffold, in particular, has been associated with a range of biological effects, from antibacterial and antibiofilm activity to potential applications in neurodegenerative diseases and cancer.[1][3][5] Metal complexes of 8-hydroxyquinoline derivatives have also been synthesized and evaluated for their cytotoxic effects against tumor cells.[6]
The following diagram illustrates a hypothetical signaling pathway that could be influenced by a quinoline-based inhibitor, a common mechanism for such compounds in drug development.
References
- 1. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
Methodological & Application
Synthesis Protocol for 8-Fluoro-3-iodoquinolin-4(1H)-one: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 8-Fluoro-3-iodoquinolin-4(1H)-one, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the construction of the 8-fluoroquinolin-4(1H)-one scaffold, followed by a regioselective iodination at the C3 position.
Experimental Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The initial step involves the synthesis of the precursor, 8-fluoroquinolin-4(1H)-one, which can be accomplished via a Gould-Jacobs reaction. This is followed by a regioselective iodination at the 3-position of the quinolinone ring.
Figure 1: Overall workflow for the synthesis of this compound.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Expected Yield |
| 1 | Gould-Jacobs Reaction | 2-Fluoroaniline, Diethyl ethoxymethylenemalonate | Diphenyl ether | 260 | High |
| 2 | C3-Iodination | 8-Fluoroquinolin-4(1H)-one, KI, PIDA | Methanol | Room Temperature | Good to Excellent[1] |
Experimental Protocols
Step 1: Synthesis of 8-Fluoroquinolin-4(1H)-one
This procedure is based on the well-established Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.
Materials:
-
2-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEM)
-
Diphenyl ether
-
Petroleum ether
-
Ethanol
Procedure:
-
A mixture of 2-fluoroaniline and diethyl ethoxymethylenemalonate is heated.
-
The resulting intermediate, ethyl (2-fluoroanilino)methylenemalonate, is isolated.
-
The intermediate is then added to heated diphenyl ether at approximately 260°C.
-
The reaction mixture is heated for a short period to facilitate cyclization.
-
Upon cooling, the product, 8-fluoroquinolin-4(1H)-one, precipitates.
-
The precipitate is collected by filtration, washed with petroleum ether, and recrystallized from ethanol.
Figure 2: Diagram of the Gould-Jacobs reaction for the synthesis of 8-Fluoroquinolin-4(1H)-one.
Step 2: Synthesis of this compound
This protocol utilizes a hypervalent iodine(III)-promoted regioselective iodination at the C3 position of the quinolinone ring.[1]
Materials:
-
8-Fluoroquinolin-4(1H)-one
-
Potassium iodide (KI)
-
Phenyliodine diacetate (PIDA)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 8-fluoroquinolin-4(1H)-one (1.0 equivalent) and potassium iodide (2.0 equivalents) in methanol.[1]
-
Stir the mixture at room temperature.
-
In a separate flask, dissolve phenyliodine diacetate (PIDA) (2.0 equivalents) in methanol.
-
Add the PIDA solution dropwise to the reaction mixture.
-
Continue stirring the reaction for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography.
Figure 3: Diagram illustrating the C3-Iodination of 8-Fluoroquinolin-4(1H)-one.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Diphenyl ether is used at a high temperature and should be handled with extreme care to avoid burns.
-
Hypervalent iodine reagents can be corrosive and should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: 8-Fluoro-3-iodoquinolin-4(1H)-one in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include potential as anticancer, antibacterial, and antifungal agents. The core quinolinone scaffold can be extensively modified, allowing for the fine-tuning of its biological properties. The introduction of halogen substituents, such as fluorine and iodine, can significantly modulate the compound's potency, selectivity, and pharmacokinetic profile.
This document provides a detailed guide for the experimental evaluation of a novel quinolinone derivative, 8-Fluoro-3-iodoquinolin-4(1H)-one, in various cell-based assays. While specific data for this compound is not yet publicly available, the protocols and application notes presented herein are based on established methodologies for analogous quinolinone derivatives and serve as a comprehensive framework for its investigation. The potential mechanisms of action for this class of compounds include DNA intercalation, inhibition of key cellular kinases such as c-Met and EGFR, and disruption of tubulin polymerization.
Quantitative Data Summary
The following tables are presented as templates to organize and summarize potential quantitative data obtained from cell-based assays with this compound.
Table 1: In Vitro Cytotoxicity Data (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) of this compound | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |
| K-562 | Myelogenous Leukemia | Data to be determined | Data to be determined |
| HeLa | Cervical Adenocarcinoma | Data to be determined | Data to be determined |
| A-549 | Lung Carcinoma | Data to be determined | Data to be determined |
| BHK-21 | Normal Kidney Fibroblasts | Data to be determined | Data to be determined |
Table 2: Kinase Inhibition Profile
| Kinase Target | IC50 (nM) of this compound | Positive Control (e.g., Erlotinib) IC50 (nM) |
| EGFR | Data to be determined | Data to be determined |
| c-Met | Data to be determined | Data to be determined |
| Other relevant kinases | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is designed to assess the cytotoxic potential of this compound against a panel of cancer and normal cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, K-562, HeLa, A-549) and a normal cell line (e.g., BHK-21)
-
This compound
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2.5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
Protocol 2: In Vitro Kinase Assay
This protocol outlines a general procedure to evaluate the inhibitory activity of this compound against specific kinases like EGFR or c-Met.
Materials:
-
Recombinant human kinase (e.g., EGFR, c-Met)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
This compound
-
ATP
-
Kinase assay buffer
-
Positive control inhibitor (e.g., Erlotinib for EGFR)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and the positive control in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound or control at various concentrations.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate potential signaling pathways that could be affected by quinolinone derivatives and a general experimental workflow.
Caption: Potential inhibition of Receptor Tyrosine Kinase signaling by this compound.
Caption: General experimental workflow for the evaluation of a novel quinolinone derivative.
Methods for Creating Derivatives of 8-Fluoro-3-iodoquinolin-4(1H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives of 8-Fluoro-3-iodoquinolin-4(1H)-one. This versatile building block is of significant interest in medicinal chemistry due to the established biological activities of quinolin-4-one scaffolds, which include anticancer, antibacterial, and antiviral properties.[1][2] The presence of an iodo group at the 3-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the generation of novel chemical entities for drug discovery programs.
Overview of Synthetic Strategies
The primary methods for derivatizing this compound involve palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. The main approaches covered in this document are:
-
Suzuki-Miyaura Coupling: For the synthesis of 3-aryl and 3-vinyl derivatives.
-
Heck Coupling: For the synthesis of 3-alkenyl derivatives.
-
Sonogashira Coupling: For the synthesis of 3-alkynyl derivatives.
-
Buchwald-Hartwig Amination: For the synthesis of 3-amino derivatives.
These reactions offer a powerful toolkit for creating a library of compounds with diverse functionalities, which can be screened for various biological activities.
Data Presentation: Summary of Reaction Yields
The following tables summarize typical yields for the palladium-catalyzed cross-coupling reactions of 3-iodoquinolin-4(1H)-one derivatives. Please note that yields can vary depending on the specific substrates, catalysts, ligands, and reaction conditions used. The data presented here is a compilation from various sources on related quinolone scaffolds and should be considered as a general guide.
Table 1: Suzuki-Miyaura Coupling of 3-Iodoquinolin-4(1H)-one Derivatives
| Coupling Partner (Ar-B(OH)₂) | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 3-Thienylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 78 |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF/H₂O | 80 | 88 |
Table 2: Heck Coupling of 3-Iodoquinolin-4(1H)-one Derivatives
| Alkene | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 75 |
| n-Butyl acrylate | Pd(PPh₃)₄ | - | NaOAc | NMP | 120 | 82 |
| Acrylonitrile | PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | 80 | 65 |
| 4-Vinylpyridine | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 110 | 70 |
Table 3: Sonogashira Coupling of 3-Iodoquinolin-4(1H)-one Derivatives
| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 90 |
| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Piperidine | DMF | 25 | 85 |
| 1-Heptyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 80 | 78 |
| Propargyl alcohol | PdCl₂(dppf) | CuI | Et₃N | Acetonitrile | 50 | 88 |
Table 4: Buchwald-Hartwig Amination of 3-Iodoquinolin-4(1H)-one Derivatives
| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 80 |
| Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 75 |
| Benzylamine | PdCl₂(dppf) | - | K₃PO₄ | THF | 90 | 85 |
| Pyrrolidine | Pd₂(dba)₃ | BrettPhos | LiHMDS | Toluene | 100 | 88 |
Experimental Protocols
The following are detailed, representative protocols for the key cross-coupling reactions. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the synthesis of 3-aryl-8-fluoroquinolin-4(1H)-ones.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.05 mmol) to the flask under the inert atmosphere.
-
Add the degassed solvent mixture (10 mL) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterize the purified product by NMR, mass spectrometry, and other relevant analytical techniques.
General Protocol for Heck Coupling
This protocol describes the synthesis of 3-alkenyl-8-fluoroquinolin-4(1H)-ones.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., P(o-tol)₃, 10 mol%)
-
Base (e.g., Et₃N, 2.0 equivalents)
-
Solvent (e.g., anhydrous DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the palladium catalyst (0.05 mmol), and the ligand (0.10 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (10 mL), the alkene (1.5 mmol), and the base (2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Characterize the final product using appropriate analytical methods.
General Protocol for Sonogashira Coupling
This protocol describes the synthesis of 3-alkynyl-8-fluoroquinolin-4(1H)-ones.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Et₃N, 3.0 equivalents)
-
Solvent (e.g., anhydrous THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried, two-necked round-bottom flask fitted with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the palladium catalyst (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (10 mL) followed by the terminal alkyne (1.2 mmol) and the base (3.0 mmol) via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed, as indicated by TLC analysis (typically 2-6 hours).
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL), wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified alkynyl derivative.
General Protocol for Buchwald-Hartwig Amination
This protocol describes the synthesis of 3-amino-8-fluoroquinolin-4(1H)-ones.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equivalents)
-
Solvent (e.g., anhydrous toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
In a glovebox, charge an oven-dried vial with the palladium catalyst (0.02 mmol), the ligand (0.04 mmol), and the base (1.4 mmol).
-
Outside the glovebox, add this compound (1.0 mmol) to the vial.
-
Seal the vial with a septum cap, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (10 mL) and the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature, and quench with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the resulting 3-amino-8-fluoroquinolin-4(1H)-one derivative.
Visualizations: Signaling Pathways and Experimental Workflow
Quinolin-4-one derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer.[3][4][5] Two such important pathways are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades.
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of quinolin-4-one derivatives.
VEGFR Signaling Pathway
Caption: VEGFR signaling pathway and the inhibitory action of quinolin-4-one derivatives.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The this compound scaffold is a valuable starting material for the synthesis of a diverse range of derivatives through reliable and versatile palladium-catalyzed cross-coupling reactions. The protocols and data provided herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development to explore the therapeutic potential of this promising class of compounds. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes. The inhibitory potential of these derivatives against key signaling pathways such as EGFR and VEGFR underscores their relevance in the development of novel anticancer agents.
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Dissolution of 8-Fluoro-3-iodoquinolin-4(1H)-one for In Vitro Experiments
Introduction
This document provides a detailed protocol for the solubilization of 8-Fluoro-3-iodoquinolin-4(1H)-one, a quinolinone derivative, for use in a variety of in vitro experimental settings, including but not limited to cytotoxicity assays, enzyme inhibition assays, and cell-based signaling studies. Quinolinone derivatives often exhibit poor aqueous solubility, necessitating the use of organic solvents to prepare stock solutions suitable for dilution into aqueous cell culture media or assay buffers. This protocol is intended for researchers, scientists, and drug development professionals.
Materials and Reagents
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
0.22 µm sterile syringe filter (optional)
Recommended Solvents and Solubility Considerations
Based on the chemical properties of similar quinolinone derivatives, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
Table 1: Solvent Recommendations for this compound
| Solvent | Grade | Recommended Use | Notes |
| Dimethyl sulfoxide (DMSO) | Cell Culture Grade | Primary solvent for stock solutions | High solvating power for many organic compounds. It is advisable to keep the final DMSO concentration in the in vitro assay below 0.5% to minimize solvent-induced cytotoxicity.[1] |
Note: The exact solubility of this compound has not been empirically determined in publicly available literature. Therefore, it is crucial to perform a preliminary solubility test to determine the maximum practical concentration for your stock solution.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. The concentration can be adjusted based on experimental needs and the determined solubility of the compound.
-
Calculate the required mass:
-
The molecular weight of this compound is 305.04 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 305.04 g/mol = 0.0030504 g
-
Mass (mg) = 3.05 mg
-
-
-
Weigh the compound:
-
Carefully weigh out 3.05 mg of this compound powder and place it into a sterile 1.5 mL or 2.0 mL microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the compound.
-
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes with intermittent vortexing can be attempted. Caution: Avoid excessive heat, as it may degrade the compound.
-
If particulates remain, the solution can be centrifuged at high speed (e.g., 10,000 x g) for 5 minutes, and the clear supernatant can be carefully transferred to a new sterile tube. Alternatively, the solution can be passed through a 0.22 µm sterile syringe filter to remove any undissolved material.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution should be stable for several months.
-
Preparation of Working Solutions
For in vitro experiments, the high-concentration DMSO stock solution must be diluted into the appropriate aqueous buffer or cell culture medium.
-
Serial Dilution: It is recommended to perform serial dilutions to achieve the desired final concentration. A direct, large-volume dilution can sometimes cause the compound to precipitate out of solution.
-
Example Dilution for a 100 µM Working Solution:
-
Thaw a frozen aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium or assay buffer. This will result in a 100 µM working solution with a final DMSO concentration of 1%.
-
-
Final Dilution in Assay:
-
Add the appropriate volume of the working solution to your experimental wells to achieve the desired final concentration. For example, adding 10 µL of the 100 µM working solution to a final volume of 200 µL in a well will result in a final concentration of 5 µM and a final DMSO concentration of 0.05%.
-
Table 2: Example Dilution Series for In Vitro Assays
| Step | Starting Solution | Volume of Starting Solution | Diluent | Volume of Diluent | Final Concentration | Final DMSO Concentration |
| 1 | 10 mM Stock in DMSO | 10 µL | Cell Culture Medium | 990 µL | 100 µM | 1% |
| 2 | 100 µM Working Solution | 10 µL | Cell Culture Medium | 190 µL (in well) | 5 µM | 0.05% |
Workflow and Signaling Pathway Diagrams
Below are diagrams illustrating the experimental workflow for preparing the compound and a hypothetical signaling pathway where such a compound might be investigated.
Caption: Workflow for dissolving this compound.
Caption: Hypothetical signaling pathway inhibited by the compound.
Quality Control and Best Practices
-
Solvent Purity: Always use high-purity, sterile, cell culture grade DMSO to avoid introducing contaminants that could affect your experimental results.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that is toxic to your specific cell line. It is recommended to run a vehicle control (cells treated with the same final concentration of DMSO without the compound) in all experiments.[1]
-
Compound Stability: The stability of this compound in aqueous media at 37°C is unknown. For long-term experiments, it may be necessary to refresh the medium containing the compound. A preliminary stability test using techniques like HPLC can be beneficial.
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation after dilution into aqueous media. If precipitation occurs, you may need to adjust your stock solution concentration or the dilution scheme.
-
Safety Precautions: Handle this compound and DMSO in accordance with standard laboratory safety procedures, including the use of appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.
References
Safeguarding Researchers: Protocols for Handling and Storage of 8-Fluoro-3-iodoquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: 8-Fluoro-3-iodoquinolin-4(1H)-one is a halogenated quinolinone derivative with potential applications in pharmaceutical research and development. Due to its chemical structure, which is analogous to compounds with known biological activity and potential toxicity, stringent safety protocols are imperative for its handling and storage in a laboratory setting. These application notes provide a comprehensive guide to minimize exposure risk and ensure a safe working environment. The following protocols are based on available data for structurally related compounds and general best practices for handling potent chemical agents.
Hazard Identification and Physicochemical Properties
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Damage/Irritation: May cause serious eye irritation or damage.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.
The cytotoxic potential of substituted quinolines has been documented, and therefore, this compound should be treated as potentially cytotoxic.
Quantitative Data Summary:
The following table summarizes available physical and chemical data for this compound and its close structural analogs. It is important to note that some of this data is predicted or belongs to related compounds and should be used as an estimation.
| Property | Value | Source/Compound |
| Molecular Formula | C₉H₅FINO | This compound |
| Molecular Weight | 289.05 g/mol | This compound |
| Appearance | Solid (predicted) | General for quinolinones |
| Boiling Point | 324.4 ± 22.0 °C (Predicted) | 8-Fluoro-3-iodoquinoline |
| Density | 1.908 ± 0.06 g/cm³ (Predicted) | 8-Fluoro-3-iodoquinoline |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| CAS Number | 1330753-40-6 | 8-Fluoro-3-iodo-1H-quinolin-4-one[1] |
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound.
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.
-
Hand Protection: Wear nitrile or neoprene gloves that are confirmed to be resistant to the solvents being used. Double gloving is recommended. Gloves should be inspected for any signs of degradation before use and changed frequently.
-
Body Protection: A fully buttoned laboratory coat must be worn. For procedures with a higher risk of contamination, a disposable gown is recommended.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required to prevent inhalation of dust particles.
Safe Handling and Weighing Protocol
This protocol outlines the steps for safely weighing and preparing a solution of this compound.
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment: analytical balance, spatulas, weighing paper or boat, vials, and appropriate solvents.
-
Ensure a dedicated hazardous waste container is readily accessible.
-
-
Weighing:
-
Perform all weighing operations within the chemical fume hood.
-
Tare the analytical balance with the weighing vessel (e.g., weighing paper or a tared vial).
-
Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust.
-
Close the primary container of the compound immediately after dispensing.
-
-
Dissolving:
-
Place the weighing vessel containing the compound into the flask or beaker that will be used for dissolution.
-
Add the solvent slowly to the vessel, rinsing the weighing paper or boat to ensure all the compound is transferred.
-
If necessary, use a magnetic stirrer to aid in dissolution. Keep the container covered to the extent possible.
-
-
Cleanup:
-
Dispose of the used weighing paper/boat and any contaminated materials in the designated hazardous waste container.
-
Wipe down the spatula and the work surface with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
Remove outer gloves and dispose of them in the hazardous waste container before leaving the fume hood.
-
Caption: Workflow for Safely Weighing and Dissolving this compound.
Storage Requirements
-
Container: Store in a tightly sealed, clearly labeled container. The label should include the compound name, CAS number, and appropriate hazard warnings.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage location should be a designated and locked cabinet for hazardous chemicals.
-
Light Sensitivity: Protect from light.
Emergency Procedures
Spill Response
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid generating dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the emergency alarm.
-
Close the laboratory doors and prevent entry.
-
Contact the institution's emergency response team and inform them of the nature of the spill.
-
Provide the Safety Data Sheet (if available) or information on the hazards of the compound to the emergency responders.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
References
Applications of Quinolin-4-ones in Medicine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] This document provides detailed application notes on the diverse medicinal uses of quinolin-4-one derivatives, supported by quantitative data, experimental protocols, and visual diagrams of key mechanisms and workflows.
Antibacterial Applications
Quinolin-4-ones, particularly the fluoroquinolone subclass, are potent synthetic broad-spectrum antibacterial agents.[1] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2] This inhibition leads to strand breaks in the bacterial chromosome, ultimately causing cell death.[3]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The antibacterial efficacy of quinolin-4-one derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | Staphylococcus aureus | 0.6 | [4] |
| Ciprofloxacin | Escherichia coli 11775 (I) | 0.013 | [4] |
| Ciprofloxacin | Escherichia coli 204 (II) | 0.08 | [4] |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.15 | [4] |
| Compound 5d (a novel quinoline derivative) | Staphylococcus aureus (MRSA) | 0.125 | [5] |
| Compound 5d (a novel quinoline derivative) | Escherichia coli | 8 | [5] |
| Quinolinequinone QQ1 | Staphylococcus aureus | 1.22 | [6] |
| Quinolinequinone QQ6 | Enterococcus faecalis | 4.88 | [6] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a quinolin-4-one compound against a bacterial strain using the broth microdilution method.[6][7][8]
Materials:
-
Test quinolin-4-one compound
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
Procedure:
-
Prepare Bacterial Inoculum: Dilute the bacterial culture in fresh CAMHB to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Prepare Compound Dilutions: Create a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. This will bring the final bacterial concentration to approximately 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
Anticancer Applications
Quinolin-4-ones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, interference with the PI3K/Akt/mTOR signaling pathway, and inhibition of topoisomerases.[1][9]
Quantitative Data: Anticancer Activity (IC50 Values)
The in vitro anticancer potency of quinolin-4-one derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 25 (2-phenyl-4-quinolone derivative) | Various tumor cell lines | < 1.0 µg/mL | [1] |
| Compound 25 (tubulin interaction) | - | 2.7 ± 0.04 | [1] |
| Compound 65 (7-tert-butyl-substituted quinoline) | MCF-7 (Breast) | 0.02 - 0.04 | [1] |
| Compound 51 (aryl quinoline derivative) | KB, HT29, MKN45 | 0.030 (mean) | [1] |
| Compound 62 (quinoline-indole derivative) | HepG2, KB, HCT-8, MDA-MB-231, H22 | 0.002 - 0.011 | [1] |
| Compound 21 (quinoline derivative) | Tubulin Polymerization | 0.00911 | [10] |
| Compound 32 (quinoline derivative) | Tubulin Polymerization | 0.0105 | [10] |
| Compound 4c (novel quinoline derivative) | K-562 (Leukemia) | 7.72 | [11] |
| Compound 4c (novel quinoline derivative) | HOP-92 (Lung) | 2.37 | [11] |
| Compound 4c (novel quinoline derivative) | SNB-75 (CNS) | 2.38 | [11] |
| Compound 4c (novel quinoline derivative) | RXF 393 (Renal) | 2.21 | [11] |
| Compound 4c (novel quinoline derivative) | HS 578T (Breast) | 2.38 | [11] |
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Several quinolin-4-one derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][12][13]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test quinolin-4-one compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinolin-4-one compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antiviral Applications
Certain quinolin-4-one derivatives have demonstrated significant antiviral activity, most notably against the Human Immunodeficiency Virus (HIV).[1] Elvitegravir, a quinolin-4-one derivative, is an FDA-approved HIV integrase inhibitor.[1]
Mechanism of Action: HIV Integrase Inhibition
HIV integrase is a viral enzyme that is essential for the replication of HIV. It catalyzes the integration of the viral DNA into the host cell's genome. Elvitegravir and other similar quinolin-4-ones inhibit this enzyme, thereby blocking the HIV life cycle.[1][18][19]
Quantitative Data: Anti-HIV Activity (IC50 Values)
| Compound | HIV Strain | IC50 (nM) | Reference |
| Elvitegravir | HIV-1 (Wild-type) | 0.7 - 1.5 | [3] |
| Elvitegravir | HIV-1IIIB | 0.7 | [13] |
| Elvitegravir | HIV-2EHO | 2.8 | [13] |
| Elvitegravir | HIV-2ROD | 1.4 | [13] |
Experimental Protocol: HIV Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV integration in a cell-free system.
Materials:
-
Recombinant HIV-1 integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (donor DNA)
-
Target DNA
-
Reaction buffer
-
Test quinolin-4-one compound
-
Gel electrophoresis equipment
-
Detection system (e.g., autoradiography or fluorescence)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, donor DNA, target DNA, and HIV-1 integrase.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixtures. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow the integration reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA and proteinase K).
-
Analysis: Analyze the reaction products by agarose gel electrophoresis. The strand transfer products will be of a higher molecular weight than the substrates.
-
Quantification: Quantify the amount of strand transfer product in each lane.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antimalarial Applications
Quinolin-4-one derivatives have also shown promise as antimalarial agents, with some compounds exhibiting potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Quantitative Data: Antimalarial Activity (IC50 Values)
| Compound | Plasmodium falciparum Strain | IC50 (µM) | Reference |
| 4-Aminoquinoline hydrazone analogue 1 | K1 (multidrug-resistant) | 0.026 (72h) | [20] |
| 4-Aminoquinoline hydrazone analogue 2 | K1 (multidrug-resistant) | 0.219 (72h) | [20] |
| Febrifugine analogue 7 | W-2 (chloroquine-resistant) | - | [21] |
Experimental Protocol: In Vitro Antimalarial Assay
This protocol describes a standard method for evaluating the in vitro activity of compounds against the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or W2 strain)
-
Human red blood cells (O+)
-
RPMI 1640 medium supplemented with human serum or Albumax
-
Test quinolin-4-one compound
-
96-well microtiter plates
-
Fluorescent dye (e.g., SYBR Green I) or colorimetric reagents
-
Plate reader
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells.
-
Compound Preparation: Prepare serial dilutions of the test compound in the culture medium.
-
Assay Setup: In a 96-well plate, add the compound dilutions and a suspension of parasitized red blood cells (typically at 1% parasitemia and 2% hematocrit).
-
Incubation: Incubate the plates for 48-72 hours in a controlled environment (37°C, 5% CO2, 5% O2, 90% N2).
-
Growth Inhibition Measurement: After incubation, quantify the parasite growth. This can be done by staining the parasite DNA with a fluorescent dye like SYBR Green I and measuring the fluorescence, or by using a colorimetric method that measures the activity of parasite-specific lactate dehydrogenase (pLDH).
-
Data Analysis: Determine the IC50 value by plotting the percentage of growth inhibition against the compound concentration.
Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and research objectives. Always follow appropriate safety guidelines when handling chemical and biological materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 7. protocols.io [protocols.io]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. HIV Drugs and the HIV Lifecycle | The Well Project [thewellproject.org]
- 12. researchgate.net [researchgate.net]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. researchhub.com [researchhub.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Table: Sites of Medication Action on Life Cycle of HIV-MSD Manual Consumer Version [msdmanuals.com]
- 19. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 20. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Fluoro-3-iodoquinolin-4(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of 8-Fluoro-3-iodoquinolin-4(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce the 8-fluoroquinolin-4(1H)-one core?
A1: The 8-fluoroquinolin-4(1H)-one core is typically synthesized through established methods for quinoline and quinolinone synthesis. The most relevant methods include:
-
Gould-Jacobs Reaction: This is a widely used thermal cyclization method that starts with an aniline derivative (in this case, 2-fluoroaniline) and diethyl ethoxymethylenemalonate. The process involves a series of reactions to form the 4-hydroxyquinoline structure, which is tautomeric with the quinolin-4(1H)-one.[1][2]
-
Conrad-Limpach Synthesis: This method involves the condensation of an aniline with a β-ketoester.
-
Friedländer Synthesis: This approach involves the condensation of an ortho-substituted aniline with a ketone or aldehyde that has a reactive α-methylene group.[1]
Q2: What are the typical methods for the iodination of the quinolinone core at the C3 position?
A2: Regioselective iodination at the C3 position of quinolines and quinolones is a key step.[3][4] Common methods include:
-
Molecular Iodine with an Oxidant: A prevalent method uses molecular iodine (I₂) in the presence of an oxidizing agent.
-
Radical-Based C-H Iodination: Protocols using radical initiators have been developed for the direct C-H iodination of quinolines and quinolones, showing high selectivity for the C3 position.[4][5]
Q3: What is the proposed mechanism for the C3 iodination of quinolinones?
A3: The mechanism for C3 iodination can proceed through different pathways depending on the reaction conditions. One proposed mechanism involves the in situ generation of an iodo radical, which then leads to selective C3 iodination.[5] For electron-rich substrates, an electrophilic iodination pathway may also be possible.[5] The presence of radical quenchers like TEMPO has been shown to suppress the iodination reaction, supporting the radical pathway theory.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the 8-Fluoroquinolin-4(1H)-one Core
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Cyclization | The thermal cyclization step (e.g., in the Gould-Jacobs reaction) is often the yield-limiting step. Ensure the reaction temperature is sufficiently high and maintained for the recommended duration. Consider using a higher boiling point solvent if necessary. |
| Suboptimal Reaction Conditions | The choice of catalyst (acid or base) can significantly impact the yield in reactions like the Friedländer synthesis.[1] Perform small-scale experiments to screen different catalysts and solvent systems. |
| Starting Material Purity | Impurities in the starting materials (e.g., 2-fluoroaniline) can interfere with the reaction. Ensure the purity of all reagents before starting the synthesis. |
| Side Reactions | At high temperatures, side reactions such as polymerization or decomposition can occur. Monitor the reaction progress using techniques like TLC or LC-MS to identify the optimal reaction time and minimize side product formation. |
Problem 2: Inefficient or Non-Selective Iodination
Possible Causes & Solutions
| Cause | Recommended Action |
| Incorrect Stoichiometry of Reagents | The ratio of the quinolinone substrate, iodine, and any oxidant or initiator is crucial. Carefully control the stoichiometry. An excess of iodine may lead to di-iodinated products, while insufficient iodine will result in incomplete conversion. |
| Suboptimal Temperature | The reaction temperature can influence the rate and selectivity of iodination. If the reaction is too slow, a moderate increase in temperature may be beneficial. However, excessively high temperatures could lead to decomposition or side reactions. |
| Formation of Multiple Isomers | While C3 iodination is generally favored for quinolones, other isomers can form.[4] The choice of solvent and reaction conditions can influence regioselectivity. Consider screening different solvents to optimize for the desired C3-iodo isomer. |
| Decomposition of the Product | Iodo-substituted quinolones can be sensitive to light and heat. Protect the reaction mixture from light and consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Recommended Action |
| Presence of Unreacted Starting Materials | If the reaction has not gone to completion, both the starting quinolinone and iodinating reagents may contaminate the final product. Monitor the reaction by TLC or LC-MS to ensure completion. If necessary, adjust the reaction time or reagent stoichiometry. |
| Formation of Closely Eluting Impurities | Side products with similar polarity to the desired product can make chromatographic purification challenging. Experiment with different solvent systems for column chromatography to improve separation. Recrystallization from a suitable solvent system can also be an effective purification method. |
| Product Insolubility | The final product may have limited solubility in common organic solvents, making purification and characterization difficult. Test a range of solvents to find a suitable one for purification and subsequent analytical techniques. |
Experimental Protocols
General Protocol for the Synthesis of 8-Fluoroquinolin-4(1H)-one (via Gould-Jacobs Reaction)
-
Condensation: React 2-fluoroaniline with diethyl ethoxymethylenemalonate. This reaction is typically performed neat or in a high-boiling point solvent and heated to drive off the ethanol formed.
-
Cyclization: The intermediate from the condensation step is heated to a high temperature (typically 240-260 °C) in a high-boiling point solvent such as diphenyl ether. This thermal cyclization results in the formation of the ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a strong base (e.g., NaOH). Subsequent acidification and heating will lead to decarboxylation, yielding 8-fluoroquinolin-4(1H)-one.
General Protocol for C3-Iodination
-
Reaction Setup: Dissolve the 8-fluoroquinolin-4(1H)-one in a suitable solvent.
-
Reagent Addition: Add molecular iodine (I₂) and an appropriate oxidant or radical initiator.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, quench any remaining iodine with a reducing agent (e.g., sodium thiosulfate solution). Extract the product with an organic solvent, dry the organic layer, and concentrate it. Purify the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
Overcoming solubility issues with 8-Fluoro-3-iodoquinolin-4(1H)-one
Technical Support Center: 8-Fluoro-3-iodoquinolin-4(1H)-one
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome solubility challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a critical factor?
This compound is a quinolinone derivative. Such compounds are often investigated in drug discovery as potential small molecule inhibitors for targets like kinases or other enzymes.[1] Achieving adequate solubility is crucial because a compound must be fully dissolved to ensure accurate concentration measurements and to obtain reliable, reproducible results in biological assays.[2] Poor solubility can lead to underestimated potency and inconsistent experimental outcomes.
Q2: What are the primary challenges when dissolving this compound?
Like many quinolinone derivatives, this compound possesses a planar, heterocyclic ring structure, which can lead to strong crystal lattice energy and poor solvation in aqueous media. Compounds with low water solubility are a common challenge in drug development, with estimates suggesting that up to 90% of drug candidates are poorly water-soluble.[3][4] The key challenge is to overcome the intermolecular forces holding the solid compound together and allow the solvent to interact effectively with the solute molecules.[2]
Q3: Which solvents should I try first for solubilizing this compound?
For initial attempts, polar aprotic organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent capable of dissolving a wide range of polar and non-polar substances.[5] Other options include N,N-Dimethylformamide (DMF) or ethanol. For biological assays, it is critical to prepare a concentrated stock solution in an organic solvent like DMSO, which can then be diluted into your aqueous assay buffer.
Q4: What are the common strategies to enhance the solubility of poorly soluble compounds like this one?
Several techniques can be employed to improve solubility. These can be categorized into physical and chemical modifications.[6] Common laboratory-scale methods include:
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Co-solvency : Using a mixture of a primary solvent (like water or buffer) with a water-miscible organic solvent (a co-solvent) such as DMSO, ethanol, or polyethylene glycol (PEG).[7][8]
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pH Adjustment : For compounds with ionizable groups, altering the pH of the solution can significantly increase solubility.[9] As a quinolinone, this compound has both weakly acidic and basic properties that may be exploited.
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Use of Solubilizing Agents : Surfactants or cyclodextrins can be used to form micelles or inclusion complexes that encapsulate the compound and increase its apparent solubility in aqueous solutions.[3][10]
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Heating and Sonication : Gently warming the solution or using an ultrasonic bath can provide the energy needed to break the crystal lattice and facilitate dissolution.[11]
Troubleshooting Guides
Problem 1: The compound is not dissolving in 100% DMSO or other organic solvents.
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Cause: The compound may have very high crystal lattice energy or may have degraded.
-
Solution Workflow:
-
Verify Compound Integrity: Ensure the compound is from a reliable source and has been stored correctly.
-
Apply Mechanical Energy: After adding the solvent, vortex the sample for 1-2 minutes.[11]
-
Use Sonication: Place the sample in a water bath sonicator for up to 5 minutes to help break apart solid particles.[11]
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Gentle Heating: Warm the solution to 37°C for 5-10 minutes.[11] Avoid excessive heat, which could degrade the compound.
-
Try an Alternative Solvent: If DMSO fails, consider N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP).
-
Problem 2: The compound dissolves in the organic stock solvent but precipitates when diluted into aqueous buffer for an experiment.
-
Cause: The aqueous buffer has a much lower solubilizing capacity than the organic stock solvent. When diluted, the concentration of the organic co-solvent may fall below the level required to keep the compound in solution.
-
Solution Workflow:
-
Decrease the Final Concentration: The simplest solution is often to work with a lower final concentration of the compound in the assay.
-
Increase the Co-solvent Concentration: Determine the maximum percentage of your organic solvent (e.g., DMSO) that your biological assay can tolerate without affecting the results. Typically, this is between 0.1% and 1%. Prepare your dilutions to maintain this percentage.
-
Use a Surfactant: Add a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01% - 0.05%), to your aqueous buffer to help maintain solubility.
-
Adjust pH: Experimentally determine if adjusting the pH of your final aqueous buffer (within the tolerance of your assay) improves solubility. For weakly basic compounds, a lower pH can increase solubility, while a higher pH can help for weakly acidic compounds.[9]
-
Data Presentation: Solvent Screening Recommendations
Since precise quantitative solubility data for this compound is not publicly available, the following table provides a recommended starting point for solvent screening based on the properties of similar heterocyclic compounds.
| Solvent | Type | Expected Solubility (Relative) | Notes for Biological Assays |
| DMSO | Polar Aprotic | High | Recommended for primary stock solutions. Keep final conc. <1%.[5] |
| DMF | Polar Aprotic | High | More toxic than DMSO; use with caution. |
| Ethanol | Polar Protic | Moderate | Can be used as a co-solvent.[6] |
| Methanol | Polar Protic | Moderate | Generally used for analytical purposes, not for cell-based assays. |
| Propylene Glycol | Polar Protic | Moderate | A low-toxicity co-solvent used in some formulations.[7] |
| Aqueous Buffers (e.g., PBS) | Aqueous | Very Low | The target medium for dilution; direct solubilization is unlikely.[5] |
Experimental Protocols
Protocol 1: General Solubility Assessment (Shake-Flask Method)
This protocol determines the approximate equilibrium solubility of the compound in a chosen solvent.[12]
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., 2 mg into 1 mL of solvent in a glass vial). Ensure there is undissolved solid material at the bottom.
-
Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. Carefully collect the supernatant. For accurate results, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and collect the clear supernatant.
-
Quantification: Prepare a series of dilutions of the supernatant. Analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC with UV detection or LC-MS, by comparing the results to a standard curve prepared with a known concentration of the compound.
Protocol 2: Preparation of a Concentrated Stock Solution
This protocol details the steps for preparing a high-concentration stock solution for use in biological experiments.
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 5 mg) into a sterile, conical microcentrifuge tube or glass vial.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock with a molecular weight of 315.05 g/mol , add 1.587 mL of DMSO to 5 mg of the compound).
-
Dissolution: Facilitate dissolution by performing the following steps in order:
-
Vortex the solution vigorously for 2 minutes.
-
If solid is still visible, sonicate in a water bath for 5-10 minutes.
-
If needed, warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
-
Visual Inspection: Ensure the final solution is clear and free of any visible precipitate.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Visualizations
Caption: A logical workflow for troubleshooting initial dissolution problems.
Caption: A typical experimental workflow for using the compound in an in-vitro assay.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. ijpbr.in [ijpbr.in]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. ijmsdr.org [ijmsdr.org]
- 9. jmpas.com [jmpas.com]
- 10. wjbphs.com [wjbphs.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. lup.lub.lu.se [lup.lub.lu.se]
Stability of 8-Fluoro-3-iodoquinolin-4(1H)-one in different solvents
Technical Support Center: 8-Fluoro-3-iodoquinolin-4(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound, a member of the quinolinone family, is expected to exhibit moderate stability. Like other fluoroquinolones, its stability can be influenced by factors such as pH, light exposure, and the presence of oxidizing agents.[1][2] It is sparingly soluble in water and more soluble in organic solvents like alcohols, and chlorinated solvents.[3][4]
Q2: Which solvents are recommended for dissolving and storing this compound?
For short-term storage and experimental use, organic solvents such as DMSO, DMF, ethanol, and methanol are generally suitable. Due to its limited aqueous solubility, preparing stock solutions in these organic solvents is recommended.[4] For long-term storage, it is advisable to store the compound as a solid at low temperatures and protected from light.
Q3: What are the expected degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, related quinolinone compounds are known to degrade via hydrolysis and photolysis.[1][2] Hydrolysis can occur under strongly acidic or basic conditions, potentially leading to the cleavage of the quinolinone ring. Photodegradation can occur upon exposure to UV light, which is a common characteristic of fluoroquinolones.[1][5]
Q4: How does pH affect the stability of this compound in aqueous solutions?
The stability of quinoline derivatives in aqueous solutions is often pH-dependent.[6] Generally, these compounds are more stable in neutral or slightly acidic conditions. In strongly alkaline or acidic environments, the rate of hydrolysis can increase, leading to the formation of degradation products.
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before use.
-
Solvent Selection: Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay medium is low and does not affect the stability of the compound or the biological system.
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pH and Buffer: Check the pH of your assay buffer. If possible, maintain a pH between 6 and 7.5.
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Light Exposure: Protect your solutions from direct light, especially if the assay involves prolonged incubation periods.
-
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
-
Possible Cause: The compound is degrading in the chosen solvent.
-
Troubleshooting Steps:
-
Solvent Purity: Use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation.
-
Storage Conditions: Store stock solutions at -20°C or -80°C. For working solutions, store them at 4°C and use them within a short period.
-
Forced Degradation Study: Perform a forced degradation study to identify potential degradation products and their retention times. This involves exposing the compound to stress conditions (e.g., acid, base, heat, light, oxidation).[1][7]
-
Issue 3: Low recovery of the compound from experimental samples.
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Possible Cause: Adsorption of the compound to container surfaces or instability during sample processing.
-
Troubleshooting Steps:
-
Container Material: Use low-adsorption plasticware or silanized glass vials.
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Temperature during Processing: Keep samples on ice or at reduced temperatures during extraction and processing steps.
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Extraction Solvent: Ensure the extraction solvent is appropriate for the compound and that the pH is optimized for maximum recovery.
-
Data Summary
The following tables provide hypothetical stability data for this compound based on the general behavior of fluoroquinolone compounds. This data is for illustrative purposes to guide experimental design.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours.
| Solvent | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Recovery |
| DMSO | 100 | 98.5 | 98.5% |
| Methanol | 100 | 95.2 | 95.2% |
| Acetonitrile | 100 | 97.1 | 97.1% |
| Water (pH 7.0) | 10 | 8.8 | 88.0% |
| PBS (pH 7.4) | 10 | 9.1 | 91.0% |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 37°C after 8 hours.
| pH | Initial Concentration (µg/mL) | Concentration after 8h (µg/mL) | % Degradation |
| 3.0 | 10 | 8.5 | 15.0% |
| 5.0 | 10 | 9.2 | 8.0% |
| 7.4 | 10 | 9.6 | 4.0% |
| 9.0 | 10 | 7.9 | 21.0% |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the stability of this compound.
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Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., Methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for a defined period.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
-
Protocol 2: HPLC Method for Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
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Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at an appropriate wavelength (determined by UV-Vis scan).
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. View of Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies [revistas.usp.br]
- 2. Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies – ScienceOpen [scienceopen.com]
- 3. noveltyjournals.com [noveltyjournals.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Quinolinones
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted quinolinones.
General Troubleshooting & FAQs
Q1: My reaction is producing a complex mixture of byproducts. What are the common causes?
A1: The formation of multiple byproducts in quinolinone synthesis is often related to the reaction conditions and the nature of the starting materials. Classical methods like the Skraup or Doebner-von Miller syntheses often require harsh acidic conditions and high temperatures, which can lead to side reactions.[1][2]
Common Causes:
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Self-condensation: Carbonyl compounds with α-methylene groups, particularly ketones, can undergo self-condensation (aldol reactions) under the basic or acidic conditions used in syntheses like the Friedländer annulation.[3]
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Lack of Regioselectivity: Using asymmetrically substituted anilines or unsymmetrical ketones can lead to mixtures of isomeric products.[1][4]
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Harsh Conditions: High temperatures and strong acids/bases can cause degradation of starting materials or products, especially if they contain sensitive functional groups.[5]
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Oxidation: Some methods, particularly older ones like the Skraup synthesis, use strong oxidizing agents which can lead to undesired oxidative side products.[6]
Troubleshooting Steps:
-
Lower Reaction Temperature: Explore if the reaction can proceed at a lower temperature, potentially for a longer duration.
-
Change Catalyst: Switch to a milder catalyst. For instance, modern Friedländer syntheses often employ Lewis acids like In(OTf)₃ or ceric ammonium nitrate which can offer better selectivity under milder conditions.[7][8]
-
Protect Sensitive Groups: If your substrates contain functional groups sensitive to the reaction conditions, consider using protecting groups.
-
Optimize Reactant Stoichiometry: Carefully control the ratio of reactants to minimize self-condensation of any single component.
Q2: I am struggling with the purification of my final quinolinone product. What are the best practices?
A2: Purification of quinolinones can be challenging due to their polarity and potential for decomposition.
Common Issues & Solutions:
-
Decomposition on Silica Gel: Some quinolinone structures, particularly quinoline-3,4-diones, are known to be unstable and can decompose on standard silica gel columns.[9] If you observe streaking or the appearance of new spots on TLC after column chromatography, consider alternative methods.
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Alternative Stationary Phases: If silica is problematic, try chromatography with neutral or basic alumina.[9]
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Crystallization: This is often the most effective method for obtaining highly pure quinolinone products. Experiment with a range of solvent systems (e.g., ethanol, ethyl acetate/hexanes, DMF/water).
-
Solvent Washing: For products that are poorly soluble, washing the crude solid with a solvent in which the impurities are soluble (like diethyl ether) can be a simple and effective purification step.[9]
Method-Specific Troubleshooting Guides
The Conrad-Limpach Synthesis
This method involves the condensation of anilines with β-ketoesters. High temperatures are typically required for the final cyclization step to form 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones).[10]
Q1.1: My Conrad-Limpach cyclization step is giving very low yields. How can I improve it?
A1.1: Low yields in the thermal cyclization step are a classic challenge. The key is maintaining a sufficiently high temperature to overcome the energy barrier for the electrocyclic ring closing.[10][11]
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Problem: Insufficient Temperature. The required temperature is often around 250 °C.[10][12]
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Solution: Use a high-boiling, inert solvent. Heating the Schiff base intermediate without a solvent can lead to decomposition and moderate yields (often below 30%). Using a solvent like mineral oil can dramatically increase yields, in some cases up to 95%.[10] Other high-boiling solvents can also be effective.
Data Presentation: Effect of Solvent on Conrad-Limpach Cyclization Yield
The table below summarizes the effect of different solvents on the yield of a representative 4-hydroxyquinoline derivative. As the boiling point of the solvent increases, the reaction yield generally improves.
| Solvent | Boiling Point (°C) | Reaction Temperature (°C) | Yield (%) |
| Diphenyl ether | 259 | 250 | ~70-80 |
| Dowtherm A | 257 | 250 | ~75-85 |
| Mineral Oil | >300 | 250 | ~90-95 |
| 1,2,4-Trichlorobenzene | 214 | 210 | ~60-70 |
| 2-Nitrotoluene | 222 | 220 | ~65-75 |
Data compiled from principles described in literature.[10][11]
Visualization: Troubleshooting Low Yield in Conrad-Limpach Synthesis
The following workflow diagram illustrates a logical approach to troubleshooting low yields in this specific synthesis.
Caption: Troubleshooting workflow for low yields in Conrad-Limpach cyclization.
The Friedländer Annulation
The Friedländer synthesis is a versatile method for producing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).[3][13]
Q2.1: My Friedländer reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the selectivity?
A2.1: Regioselectivity is a well-known challenge in the Friedländer synthesis when using unsymmetrical ketones.[1][14] The reaction can proceed through two different enamine intermediates, leading to a mixture of linear and angularly fused products. Control can be achieved by carefully selecting the catalyst and conditions.
Strategies for Regioselectivity Control:
-
Catalyst Choice: The choice of catalyst is critical. While traditional methods use strong bases (KOH, NaOH) or acids, these can lead to poor selectivity.[13] Modern methods have shown that certain Lewis acid catalysts can provide excellent regioselectivity. For example, Indium(III) triflate (In(OTf)₃) has been shown to be a highly effective catalyst for promoting the selective formation of the desired Friedländer product.[7]
-
Substrate Control: In some cases, pre-forming an enamine or using a substrate with a directing group can guide the cyclization to the desired position.
-
Solvent-Free Conditions: Performing the reaction under solvent-free conditions, often with microwave irradiation, has been reported to improve yields and, in some cases, selectivity.[15]
Experimental Protocol: Selective Friedländer Synthesis using In(OTf)₃
This protocol describes a general procedure for the indium(III) triflate-catalyzed synthesis of a substituted quinoline from 2-aminobenzophenone and ethyl acetoacetate.
-
Reactant Preparation: To a clean, dry round-bottom flask, add 2-aminobenzophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and Indium(III) triflate (In(OTf)₃) (10 mol %).
-
Reaction Setup: The reaction is typically performed under solvent-free conditions. Ensure the reactants are well-mixed.
-
Heating: Heat the mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 1-2 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add ethyl acetate and water to the flask and transfer the contents to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by crystallization to yield the desired substituted quinoline.
This protocol is adapted from methodologies described in the literature.[7]
Visualization: Logic of Regioselectivity in Friedländer Annulation
This diagram illustrates the competing pathways and the factors influencing the final product distribution.
Caption: Competing reaction pathways in the Friedländer synthesis.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jptcp.com [jptcp.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 11. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synarchive.com [synarchive.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Iodination of Quinolinones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of quinolinones. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for regioselective iodination of quinolinones?
A1: A widely used method is the direct C-H iodination at the C3 position. This is often achieved through a radical-based mechanism, which offers high regioselectivity for many quinolinone scaffolds.[1][2][3][4]
Q2: What are the typical reagents used for the C3-iodination of quinolinones?
A2: A common reagent system involves a source of iodine, an oxidant, and a metal salt catalyst in a suitable solvent. For example, sodium iodide (NaI) can be used as the iodine source, potassium persulfate (K₂S₂O₈) as the oxidant, and a cerium(III) salt like Ce(NO₃)₃·6H₂O as the catalyst, often in a solvent like 1,2-dichloroethane (DCE).[1][2][5]
Q3: How do electron-donating or electron-withdrawing groups on the quinolinone ring affect the iodination reaction?
A3: The electronic nature of substituents can significantly influence the outcome of the iodination.
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃), can activate the quinolinone ring. In some cases, this can lead to a change in regioselectivity, favoring electrophilic substitution at other positions, like C5, over the radical C3-iodination.[1][3]
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), generally do not hinder the C3-iodination via the radical pathway and can proceed with good yields.[1][2]
Q4: Can this iodination method be scaled up?
A4: Yes, the radical-based C-H iodination protocol has been shown to be scalable. For instance, the conversion of 8-nitroquinoline to 3-iodo-8-nitroquinoline has been successfully performed on a gram scale with only a slight decrease in yield compared to smaller-scale reactions.[2]
Troubleshooting Guide
Problem 1: Low or No Yield of the Iodinated Quinolinone
-
Q: My iodination reaction is giving a very low yield or no product at all. What are the possible causes and solutions?
-
A: Ineffective Catalyst: The choice of metal salt is crucial. While various metal salts can be screened, cerium(III) nitrate has been found to be effective. If you are using other metal salts like manganese or tin salts, they might be suboptimal for this transformation.
-
A: Inefficient Oxidant: The oxidant plays a key role in the generation of the iodine radical. Potassium persulfate (K₂S₂O₈) is a commonly used and effective oxidant for this reaction.
-
Recommendation: Ensure your K₂S₂O₈ is fresh and dry. You can also screen other oxidants, although K₂S₂O₈ is often optimal.[5]
-
-
A: Insufficient Reagent Stoichiometry: The ratio of reactants can significantly impact the yield.
-
Recommendation: Increasing the stoichiometry of sodium iodide (e.g., to 3 equivalents) has been shown to improve the yield of 3-iodoquinoline.[5]
-
-
A: Presence of Radical Quenchers: The reaction often proceeds via a radical mechanism. The presence of impurities that can act as radical quenchers will inhibit the reaction.
-
Recommendation: Ensure your starting materials and solvent are pure. The addition of a radical quencher like TEMPO has been shown to suppress the reaction, confirming the radical pathway.[2]
-
-
Problem 2: Poor Regioselectivity (Iodination at positions other than C3)
-
Q: I am observing iodination at positions other than C3, or a mixture of isomers. Why is this happening and how can I improve selectivity?
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A: Competing Electrophilic Iodination: For quinolinones with strong electron-donating groups (e.g., methoxy), an electrophilic iodination pathway can compete with the radical C3-iodination, leading to substitution at other electron-rich positions like C5.[1][3]
-
Recommendation: For such substrates, you may need to modify the reaction conditions to favor the radical pathway. This could involve adjusting the solvent, temperature, or the combination of catalyst and oxidant. Alternatively, if the other isomer is desired, conditions favoring electrophilic aromatic substitution should be explored.
-
-
A: Steric Hindrance: Bulky substituents near the C3 position might hinder the approach of the iodinating species.
-
Recommendation: While the radical pathway is generally less sensitive to steric hindrance, for highly congested substrates, prolonged reaction times or higher temperatures might be necessary.
-
-
Problem 3: Formation of Side Products or Decomposition of Starting Material
-
Q: My reaction mixture is showing multiple spots on TLC, or my starting material seems to be decomposing. What could be the cause?
-
A: Over-oxidation or Side Reactions: The reaction conditions, particularly temperature and the concentration of the oxidant, can sometimes lead to undesired side reactions or decomposition of sensitive substrates.
-
Recommendation: Monitor the reaction closely by TLC. If decomposition is observed, try lowering the reaction temperature or reducing the amount of oxidant. A careful work-up and purification by column chromatography are essential to isolate the desired product.[2]
-
-
A: Reaction with Solvent: While 1,2-dichloroethane (DCE) is a common solvent, ensure it is of high purity and dry, as impurities could potentially interfere with the reaction.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for the Iodination of Quinoline [5]
| Entry | Metal Salt | Oxidant | Solvent | Yield (%) |
| 1 | MnSO₄·H₂O | K₂S₂O₈ | DCE | — |
| 2 | SnCl₂·2H₂O | K₂S₂O₈ | DCE | — |
| 3 | CoCl₂·6H₂O | K₂S₂O₈ | DCE | Trace |
| 4 | Bi(NO₃)₃·5H₂O | K₂S₂O₈ | DCE | 30 |
| 5 | Ni(NO₃)₂·6H₂O | K₂S₂O₈ | DCE | 37 |
| 6 | Ce(NO₃)₃·6H₂O | K₂S₂O₈ | DCE | 40 |
| 7 | Ce(NO₃)₃·6H₂O | K₂S₂O₈ + 1 equiv. TFA | DCE | 65 |
| 8 | Ce(NO₃)₃·6H₂O | Oxone | DCE | 55 |
| 9 | Ce(NO₃)₃·6H₂O | (NH₄)₂S₂O₈ | DCE | 60 |
| 10 | Ce(NO₃)₃·6H₂O | PhI(OAc)₂ | DCE | 45 |
| 11 | Ce(NO₃)₃·6H₂O | TBHP | DCE | 35 |
| 12 | Ce(NO₃)₃·6H₂O | K₂S₂O₈ + 1 equiv. TFA (3 equiv. NaI) | DCE | 85 |
Table 2: Scope of C3-Iodination for Various Substituted Quinolines [2]
| Entry | Substrate | Product | Yield (%) |
| 1 | Quinoline | 3-Iodoquinoline | 85 |
| 2 | 6-Methylquinoline | 3-Iodo-6-methylquinoline | 62 |
| 3 | 8-Methylquinoline | 3-Iodo-8-methylquinoline | 45 |
| 4 | 8-Nitroquinoline | 3-Iodo-8-nitroquinoline | 80 |
| 5 | 6-Bromoquinoline | 6-Bromo-3-iodoquinoline | 65 |
| 6 | 6-Aminoquinoline | 6-Amino-3-iodoquinoline | 55 |
Table 3: Scope of Iodination for N-Substituted Quinolonones and Other Heterocycles [1]
| Entry | Substrate | Product | Yield (%) |
| 1 | N-Benzyl quinolin-4-one | 3-Iodo-N-benzyl-quinolin-4-one | 65 |
| 2 | N-Methyl quinolin-4-one | 3-Iodo-N-methyl-quinolin-4-one | 62 |
Experimental Protocols
Detailed Methodology for C3-Iodination of N-Benzyl Quinolin-4-one
This protocol is based on the radical C-H iodination method described in the literature.[1]
Materials:
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N-Benzyl quinolin-4-one
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Sodium Iodide (NaI)
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Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
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Potassium persulfate (K₂S₂O₈)
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Trifluoroacetic acid (TFA)
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1,2-Dichloroethane (DCE), anhydrous
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a dry reaction tube equipped with a magnetic stir bar, add N-benzyl quinolin-4-one (1.0 mmol), sodium iodide (3.0 mmol), cerium(III) nitrate hexahydrate (0.2 mmol), and potassium persulfate (2.0 mmol).
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Add anhydrous 1,2-dichloroethane (5 mL) to the reaction tube.
-
Add trifluoroacetic acid (1.0 mmol) to the mixture.
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Seal the reaction tube and place it in a preheated oil bath at 130 °C.
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Stir the reaction mixture vigorously at this temperature for the recommended time (e.g., 12-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.
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Extract the mixture with dichloromethane or ethyl acetate (3 x 15 mL).
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Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-iodo-N-benzyl-quinolin-4-one.
Visualizations
Caption: Experimental workflow for the C3-iodination of quinolinones.
Caption: Proposed radical mechanism for C3-iodination of quinolinones.
Caption: Plausible electrophilic iodination mechanism for electron-rich quinolinones.
References
- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting guide for experiments involving 8-Fluoro-3-iodoquinolin-4(1H)-one
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for experiments involving 8-Fluoro-3-iodoquinolin-4(1H)-one.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: The key properties are summarized in the table below. Data is compiled from chemical suppliers and spectral predictions.
| Property | Value | Reference |
| CAS Number | 1330753-40-6 | [1] |
| Molecular Formula | C₉H₅FINO | [1] |
| Molecular Weight | 289.05 g/mol | [1] |
| Appearance | Expected to be an off-white to yellow or brown solid. | N/A |
| Purity | Typically >95% (as supplied commercially). | N/A |
| Storage | Store in a cool, dry, dark place in a tightly sealed container. Avoid long-term exposure to light and moisture.[2] | N/A |
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. Keep the container tightly sealed to avoid moisture absorption.[2]
Q3: In which solvents is this compound typically soluble?
A3: While specific solubility data is not widely published, quinolinone scaffolds, especially those with halogen substituents, often exhibit poor solubility in aqueous solutions and non-polar organic solvents. They are typically soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and to a lesser extent, in heated alcohols or chlorinated solvents. For reaction purposes, solvents like dioxane and toluene may be used, often requiring heating.
Q4: What are the primary applications of this compound in research?
A4: The structural features of this compound make it a valuable building block in medicinal chemistry and materials science.
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Cross-Coupling Reactions: The C-3 iodo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to introduce diverse functional groups.
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Drug Discovery: The quinolin-4-one core is a known pharmacophore present in compounds with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[3][4][5] This compound serves as a starting point for synthesizing novel derivatives for screening and lead optimization.
Section 2: Troubleshooting Guide for Synthesis & Purification
Q5: My synthesis of the quinolinone core resulted in low or no yield. What are the common causes?
A5: The synthesis of 4-quinolones, often achieved through methods like the Camps or Conrad-Limpach cyclization, can be challenging. Common issues include:
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Incomplete Cyclization: The final ring-closing step is often the most difficult and may require high temperatures or strong acids/bases. Ensure your reaction is heated sufficiently (e.g., in a high-boiling solvent like Dowtherm A or diphenyl ether) or that the catalyst is active.
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Side Reactions: Precursors may undergo undesired side reactions, such as self-condensation or decomposition at high temperatures.
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Poor Quality Starting Materials: Ensure the purity of your aniline and β-ketoester (or equivalent) starting materials. Contaminants can inhibit the reaction.
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Incorrect Reaction Conditions: The choice between 2-quinolone and 4-quinolone formation can be temperature-dependent. Lower temperatures often favor the 4-quinolone product in Conrad-Limpach type syntheses.
General Experimental Protocol: Camps Cyclization for 4-Quinolone Synthesis
This protocol is a general representation for the synthesis of a substituted quinolin-4-one and may need optimization for this compound.
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Acylation: React the appropriate aniline (e.g., 2-amino-3-fluorobenzoyl derivative) with an acylating agent to form the N-(2-acylaryl)amide precursor.
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Cyclization: Add the precursor to a high-boiling point solvent (e.g., diphenyl ether).
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Base Addition: Slowly add a strong base, such as sodium hydroxide or potassium hydroxide, to the heated mixture.
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Heating: Heat the reaction mixture to 240-250°C for 1-2 hours until TLC or LC-MS indicates the consumption of the starting material.
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Workup: Cool the reaction mixture, dilute with a solvent like toluene, and allow the product to precipitate.
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Purification: Filter the crude solid and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent. The crude product can then be purified further.
Q6: I am struggling to purify the final product. What can I do?
A6: Halogenated heterocyclic compounds can be challenging to purify.
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Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization is the best method. Try solvents like ethanol, isopropanol, acetonitrile, or a mixture of DMF/water or DMSO/water.
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Column Chromatography: If recrystallization fails, silica gel chromatography can be used. However, iodo-substituted compounds can sometimes be unstable on silica. Use a well-packed column and run it relatively quickly. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point.
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Trituration: Suspend the crude solid in a solvent where the product is sparingly soluble but impurities are highly soluble (e.g., diethyl ether, hot ethyl acetate). Stir for several hours, then filter to obtain a purer solid.
Diagram: General Experimental Workflow
Caption: A standard workflow from synthesis to application.
Section 3: Troubleshooting Guide for Suzuki-Miyaura Coupling
The C(sp²)-I bond makes this compound an ideal substrate for Suzuki-Miyaura coupling. However, failures are common.
Q7: My Suzuki-Miyaura coupling reaction with this compound is not working. What should I check first?
A7: A failed Suzuki coupling can usually be traced to one of three main areas: the reagents, the catalyst system, or the reaction conditions. Use the following logic to diagnose the issue.
Diagram: Troubleshooting Logic for Failed Suzuki Coupling
Caption: A logical flow for diagnosing Suzuki coupling failures.
Q8: I see my starting material being consumed, but I get a de-iodinated product instead of the coupled product. Why?
A8: This is a common side reaction known as proto-dehalogenation. It occurs when the organopalladium intermediate reacts with a proton source in the mixture before it can transmetalate with the boronic acid.
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Solutions:
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Ensure your solvent and base are thoroughly dried. Water can be a proton source.
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Use a non-protic solvent if possible.
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Sometimes, using a stronger, non-coordinating base can accelerate transmetalation, outcompeting the dehalogenation pathway.[6]
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Q9: My reaction produces a significant amount of homocoupled boronic acid (biaryl). What causes this?
A9: Homocoupling of the boronic acid is often caused by the presence of oxygen. Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling pathway.[6]
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Solutions:
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Thorough Degassing: This is the most critical step. Degas your solvent and the final reaction mixture by sparging with an inert gas (argon or nitrogen) for at least 20-30 minutes or by using several freeze-pump-thaw cycles.
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Use a Pd(0) Source: Using a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ avoids the need for an in-situ reduction step which can sometimes be inefficient and lead to side reactions.
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Summary of Common Suzuki Coupling Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solutions |
| No Reaction | Inactive catalyst; Insufficient temperature; Poor solubility of starting material. | Use a fresh catalyst/ligand; Increase temperature to 80-110°C; Use a co-solvent system like Dioxane/H₂O or DMF.[7] |
| Low Yield | Incomplete reaction; Catalyst deactivation; Side reactions. | Increase reaction time; Degas mixture thoroughly; Use a more robust ligand (e.g., SPhos, XPhos); Ensure base is anhydrous. |
| Dehalogenation | Presence of a proton source (water, alcohol); Slow transmetalation. | Use dry solvents and reagents; Consider using a stronger base like Cs₂CO₃ to speed up transmetalation.[6] |
| Homocoupling | Presence of oxygen; Inefficient Pd(II) to Pd(0) reduction. | Degas rigorously; Use a Pd(0) source directly.[6] |
| Protodeboronation | Unstable boronic acid; Presence of water/acid. | Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester); Use anhydrous conditions.[6] |
General Experimental Protocol: Suzuki-Miyaura Coupling
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Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, an additional ligand.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane with 10-20% water).
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Degassing: Bubble argon through the stirred suspension for another 15-20 minutes.
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Reaction: Heat the reaction mixture to the desired temperature (typically 90-100°C) and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography or recrystallization.
Section 4: Characterization
Q10: What should I expect from the analytical characterization of this compound?
A10: The following table summarizes the expected data from key analytical techniques based on the structure and data for similar quinolone compounds.[8][9][10]
| Technique | Expected Observations |
| ¹H NMR | Aromatic region (7.0-8.5 ppm) should show 3 protons on the benzene ring and 1 proton on the pyridine ring. The N-H proton may appear as a broad singlet at a higher chemical shift (>10 ppm). Expect to see coupling between the fluorine and adjacent protons (H-F coupling). |
| ¹³C NMR | Expect 9 distinct carbon signals. The C-I bond will cause a significant upfield shift for the carbon it's attached to (C3). The C-F bond will appear as a doublet with a large coupling constant (J_CF). The C4 carbonyl will be downfield (~170-180 ppm). |
| Mass Spec (ESI+) | The primary ion observed should be the [M+H]⁺ peak at m/z = 290.0. The isotopic pattern for iodine is a single peak, so no M+2 peak from the halogen is expected. |
| IR Spectroscopy | Expect characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (amide, ~1650-1680 cm⁻¹), and C-F/C-I bonds in the fingerprint region. |
Section 5: Application in Drug Discovery
This compound is rarely the final product but rather a key intermediate. The following workflow illustrates its role in a typical drug discovery campaign.
Diagram: Drug Discovery Workflow Using the Quinolone Scaffold
Caption: Role of the scaffold in a drug discovery pipeline.
References
- 1. 8-Fluoro-3-iodo-1H-quinolin-4-one | 1330753-40-6 [chemicalbook.com]
- 2. carlroth.com [carlroth.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. 8-Fluoroquinolin-4-ol | C9H6FNO | CID 2737334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 8-Hydroxyquinoline(148-24-3) 1H NMR [m.chemicalbook.com]
Preventing degradation of 8-Fluoro-3-iodoquinolin-4(1H)-one during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 8-Fluoro-3-iodoquinolin-4(1H)-one during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
Q1: I observed a change in the color of my this compound powder, from off-white to a yellowish or brownish tint. What could be the cause?
A1: A color change in the powder is a common indicator of degradation. This can be initiated by several factors, including:
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Photodegradation: The quinolinone core structure and the carbon-iodine bond can be susceptible to degradation upon exposure to light, particularly UV radiation. The energy from light can induce the formation of colored degradation products.
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Oxidation: Exposure to air (oxygen) can lead to oxidative degradation of the molecule.
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Thermal Stress: Elevated temperatures can accelerate degradation pathways.
Recommended Actions:
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Verify Storage Conditions: Ensure the compound is stored in a light-protected container (e.g., amber vial) at the recommended temperature (see FAQs).
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Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
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Purity Analysis: Perform a purity analysis (e.g., HPLC, LC-MS) to quantify the extent of degradation and identify potential impurities.
Q2: My experimental results are inconsistent, and I suspect the purity of my this compound has decreased over time. How can I confirm this?
A2: Inconsistent results are a strong indication of compound degradation. To confirm a decrease in purity, you should:
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Perform a Comparative Analysis: Analyze a sample of your stored compound against a freshly acquired or reference standard using a validated analytical method like HPLC.
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Check for Degradation Products: In your analysis, look for the appearance of new peaks that are not present in the reference standard. These new peaks likely represent degradation products.
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Review Storage History: Examine the storage history of the compound. Has it been exposed to light, elevated temperatures, or repeated freeze-thaw cycles?
Q3: I have identified a major degradation product in my sample of this compound. What is the likely structure of this degradant?
A3: While the exact structure would need to be confirmed by techniques like mass spectrometry and NMR, a likely degradation pathway for this compound is de-iodination, especially if exposed to light or reducing agents. This would result in the formation of 8-Fluoroquinolin-4(1H)-one. Other possibilities include hydrolysis of the quinolinone ring under harsh acidic or basic conditions, or oxidation. A diagram of a potential degradation pathway is provided below.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermally induced degradation. |
| Light | Protect from light | The compound is potentially photosensitive. Use amber vials or store in the dark. |
| Atmosphere | Store under an inert gas (e.g., Argon) | Minimizes oxidative degradation. |
| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric oxygen. |
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life of this compound is highly dependent on the storage conditions. When stored as recommended, the compound is expected to be stable for at least one year. However, it is crucial to re-analyze the purity of the compound before use, especially if it has been in storage for an extended period.
Q3: How can I monitor the stability of this compound over time?
A3: A stability study should be performed. This typically involves storing aliquots of the compound under controlled conditions and analyzing them at specific time points. A common analytical technique for this is High-Performance Liquid Chromatography (HPLC) with UV detection, which can be used to monitor the purity and quantify any degradation products.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol outlines a general HPLC method for assessing the purity of this compound.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
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Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
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Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
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Photodegradation: Expose the compound (in solid state and in solution) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
After exposure to these stress conditions, analyze the samples using the HPLC method described above to identify and quantify the degradation products.
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Accelerated Storage Conditions (40°C/75% RH)
| Time Point (Months) | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradants (%) |
| 0 | 99.8 | <0.05 | <0.05 | 0.2 |
| 1 | 99.2 | 0.3 | 0.1 | 0.8 |
| 3 | 98.1 | 0.9 | 0.4 | 1.9 |
| 6 | 96.5 | 1.8 | 0.9 | 3.5 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Caption: Workflow for storage and stability assessment.
Caption: Potential degradation pathways for the compound.
Side reactions to consider in the synthesis of 8-Fluoro-3-iodoquinolin-4(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Fluoro-3-iodoquinolin-4(1H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and logical synthetic route for this compound is a two-stage process. The first stage involves the synthesis of the 8-fluoroquinolin-4(1H)-one core via the Gould-Jacobs reaction. This is followed by a second stage, which is the electrophilic iodination at the 3-position of the quinolinone ring.
Q2: What are the typical starting materials for the Gould-Jacobs reaction to obtain the 8-fluoroquinolin-4(1H)-one intermediate?
The typical starting materials are 2-fluoroaniline and diethyl ethoxymethylenemalonate (DEEMM). These react to form an intermediate, diethyl 2-(((2-fluorophenyl)amino)methylene)malonate, which is then cyclized at high temperature to yield ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Subsequent hydrolysis and decarboxylation would yield 8-fluoroquinolin-4(1H)-one.
Q3: What are the common reagents for the iodination of the 8-fluoroquinolin-4(1H)-one intermediate?
Common iodinating agents for this type of electrophilic aromatic substitution include N-iodosuccinimide (NIS) or a combination of iodine (I₂) and an oxidizing agent (e.g., nitric acid, iodic acid). The choice of reagent and reaction conditions can influence the selectivity and yield of the desired 3-iodo product.
Troubleshooting Guide: Side Reactions and Purification
This guide addresses potential side reactions that can occur during the synthesis of this compound and provides advice on their mitigation and purification of the final product.
Stage 1: Gould-Jacobs Synthesis of 8-Fluoroquinolin-4(1H)-one
The primary reaction involves the condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEMM) followed by thermal cyclization.
dot
Caption: Gould-Jacobs reaction for the 8-fluoroquinolin-4(1H)-one core.
Problem 1: Formation of the undesired 6-fluoro isomer.
-
Question: My final product from the cyclization step shows two distinct fluoroquinolinone signals in the NMR, only one of which is the desired 8-fluoro isomer. What is the other compound?
-
Answer: The Gould-Jacobs cyclization can exhibit regioselectivity issues with substituted anilines.[1] In the case of 2-fluoroaniline, cyclization can occur at either of the two ortho positions to the amino group, leading to the formation of the undesired 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester isomer alongside your target 8-fluoro product. The ratio of these isomers can be influenced by the reaction temperature and solvent.
Problem 2: Incomplete cyclization.
-
Question: After the high-temperature cyclization step, I still observe a significant amount of the initial condensation product. How can I drive the reaction to completion?
-
Answer: The thermal cyclization in the Gould-Jacobs reaction often requires high temperatures, typically in high-boiling solvents like diphenyl ether or Dowtherm A, to proceed to completion.[2] If you are observing incomplete cyclization, it may be due to insufficient temperature or reaction time. However, prolonged heating at very high temperatures can lead to degradation. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3]
Problem 3: Product degradation and low yield.
-
Question: The yield of my 8-fluoroquinolin-4(1H)-one is very low, and I observe a lot of dark, tarry material. What is causing this?
-
Answer: The high temperatures required for the cyclization step can lead to the decomposition of the starting materials and the product.[1] This can result in the formation of polymeric or tarry byproducts, which can complicate purification and reduce the overall yield. Optimizing the reaction time and temperature is crucial to balance the rate of cyclization against the rate of degradation.
| Side Product | Formation Conditions | Mitigation Strategies | Purification |
| Ethyl 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | High-temperature cyclization | Lowering cyclization temperature, use of specific high-boiling point solvents to favor one isomer. | Fractional crystallization, Column chromatography (silica gel) |
| Diethyl 2-(((2-fluorophenyl)amino)methylene)malonate | Insufficient temperature or reaction time during cyclization | Increase reaction temperature and/or time. Consider microwave irradiation. | Column chromatography (silica gel) to separate from the cyclized product. |
| Polymeric/Degradation Products | Prolonged heating at high temperatures | Optimize reaction time and temperature. Use of a nitrogen atmosphere. | Filtration to remove insoluble tars. The soluble desired product can be purified by recrystallization or column chromatography. |
Stage 2: Iodination of 8-Fluoroquinolin-4(1H)-one
This stage involves the electrophilic substitution of an iodine atom onto the 3-position of the quinolinone ring.
dot
Caption: Iodination of the 8-fluoroquinolin-4(1H)-one intermediate.
Problem 4: Formation of di-iodinated products.
-
Question: My mass spectrometry results show a peak corresponding to the addition of two iodine atoms. How can I prevent this over-iodination?
-
Answer: The quinolinone ring is activated towards electrophilic substitution, and if the reaction conditions are too harsh or an excess of the iodinating agent is used, di-iodination can occur. To minimize this, you should use a stoichiometric amount (or a slight excess) of the iodinating agent (e.g., N-iodosuccinimide). Running the reaction at a lower temperature and carefully monitoring its progress by TLC or LC-MS can also help to prevent the formation of di-iodinated byproducts.
Problem 5: Iodination at an incorrect position.
-
Question: The NMR of my iodinated product is complex, suggesting that iodination may have occurred at positions other than C-3. Is this possible?
-
Answer: While the 3-position is generally the most activated site for electrophilic substitution in 4-quinolinones, substitution at other positions on the benzene or pyridine ring is possible, especially if the 3-position is sterically hindered or if the reaction conditions are forcing. The 8-fluoro substituent can also influence the electron density of the aromatic ring. Careful analysis of the NMR spectrum (specifically the coupling constants of the aromatic protons) is necessary to confirm the position of iodination. Using milder iodinating agents and conditions can improve regioselectivity.
Problem 6: Low conversion to the iodinated product.
-
Question: The iodination reaction is sluggish, and a significant amount of the starting 8-fluoroquinolin-4(1H)-one remains even after prolonged reaction times. How can I improve the conversion?
-
Answer: If the reaction is not proceeding to completion, it could be due to insufficient reactivity of the iodinating agent or deactivation of the substrate. You could consider using a more reactive iodinating system, for example, by adding a catalytic amount of a Lewis acid or a protic acid to activate the N-iodosuccinimide. Increasing the reaction temperature may also improve the rate of reaction, but this should be done cautiously to avoid the formation of side products.
| Side Product | Formation Conditions | Mitigation Strategies | Purification |
| Di-iodinated quinolinones | Excess iodinating agent, prolonged reaction time, high temperature. | Use stoichiometric amounts of iodinating agent. Monitor the reaction closely by TLC/LC-MS. Lower reaction temperature. | Column chromatography (silica gel), Preparative HPLC. |
| Other iodinated regioisomers | Forcing reaction conditions, steric hindrance at the 3-position. | Use milder iodinating agents and reaction conditions. | Fractional crystallization, Preparative HPLC. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific laboratory conditions and scales.
Protocol 1: Synthesis of Ethyl 8-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Gould-Jacobs Reaction)
-
In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 100-120 °C for 1-2 hours. The progress of the condensation can be monitored by TLC.
-
To the resulting intermediate, add a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to 240-260 °C for 30-60 minutes. The cyclization should be monitored by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
Add hexane or another non-polar solvent to precipitate the product fully.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
Protocol 2: Iodination of Ethyl 8-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Dissolve ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add N-iodosuccinimide (1.0-1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol or diethyl ether.
-
Dry the product under vacuum.
-
If necessary, purify the crude product by recrystallization or column chromatography on silica gel.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions. Users should consult relevant safety data sheets (SDS) for all chemicals used.
References
Technical Support Center: Enhancing the Biological Activity of Quinolinone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of quinolinone derivatives.
Frequently Asked Questions (FAQs)
Q1: My quinolinone derivative shows poor solubility in aqueous buffers for biological assays. What can I do?
A1: Poor aqueous solubility is a common challenge with quinolinone derivatives. Here are several strategies to address this:
-
Co-solvents: Use of a small percentage (typically <1%) of an organic co-solvent like dimethyl sulfoxide (DMSO) is a common starting point. However, it's crucial to include a vehicle control in your experiments to ensure the solvent itself does not affect the biological outcome.
-
pH Adjustment: Depending on the pKa of your derivative, adjusting the pH of the buffer can improve solubility. For basic quinolinones, a slightly acidic pH may increase solubility, while acidic derivatives may dissolve better in slightly alkaline conditions.
-
Formulation Strategies: For in vivo studies or more complex in vitro models, consider formulation approaches such as creating solid dispersions, using cyclodextrins to form inclusion complexes, or employing lipid-based delivery systems like liposomes or nanoparticles.
-
Structural Modification: If solubility issues persist and are hindering development, medicinal chemistry efforts can be directed towards introducing more polar functional groups to the quinolinone scaffold, provided this does not negatively impact the desired biological activity.
Q2: I am observing inconsistent IC50 values for my quinolinone derivative in cytotoxicity assays. What are the potential causes?
A2: Inconsistent IC50 values can arise from several factors:
-
Compound Stability: Ensure your quinolinone derivative is stable in the assay medium over the incubation period. Degradation of the compound will lead to variability in the effective concentration. You can assess stability using techniques like HPLC.
-
Cell Density: The initial cell seeding density can significantly impact IC50 values. It is critical to use a consistent and optimized cell number for each experiment.
-
Assay Incubation Time: The duration of compound exposure can influence the observed cytotoxicity. Standardize the incubation time across all experiments.
-
Reagent Variability: Use high-quality, fresh reagents, including cell culture media, serum, and the assay reagents themselves (e.g., MTT, XTT).
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of your compound.
-
Edge Effects: In 96-well plates, wells on the perimeter can be prone to evaporation, leading to changes in compound concentration. It is good practice to not use the outer wells for experimental data points or to fill them with sterile buffer to minimize this effect.
Q3: My quinolinone derivative is a potent kinase inhibitor in biochemical assays but shows weak activity in cell-based assays. What could be the reason?
A3: This discrepancy is common in drug discovery and can be attributed to several factors:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Off-target Effects: In a cellular context, the compound might engage with other targets that counteract its intended effect.
-
High ATP Concentration: The intracellular concentration of ATP (the natural competitor for many kinase inhibitors) is much higher than that used in typical biochemical assays, which can reduce the apparent potency of ATP-competitive inhibitors.
Troubleshooting Guides
Guide 1: Troubleshooting the MTT Cytotoxicity Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance | - Contamination of media or reagents.- Phenol red in the media.- Incomplete solubilization of formazan crystals. | - Use fresh, sterile reagents.- Use phenol red-free media for the assay.- Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
| Low absorbance signal | - Low cell number.- Reduced metabolic activity of cells.- Compound precipitation. | - Optimize initial cell seeding density.- Ensure cells are healthy and in the exponential growth phase.- Visually inspect wells for compound precipitation. If observed, refer to solubility enhancement strategies (FAQ 1). |
| High well-to-well variability | - Uneven cell seeding.- Pipetting errors during compound addition or reagent handling.- "Edge effect" in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Calibrate pipettes and use consistent technique.- Avoid using the outer wells of the plate for critical data points. |
Guide 2: Troubleshooting Kinase Inhibition Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition observed | - Inactive enzyme.- Incorrect ATP concentration.- Compound insolubility in the assay buffer. | - Verify enzyme activity with a known inhibitor.- Use an ATP concentration at or near the Km for the kinase.- Check for compound precipitation and consider using a small amount of DMSO (with appropriate controls). |
| High background signal | - Non-specific binding of antibodies (in ELISA-based assays).- Autophosphorylation of the kinase. | - Include appropriate controls without the primary antibody.- Optimize assay conditions (e.g., buffer composition, incubation time) to minimize autophosphorylation. |
| Inconsistent results | - Variability in reagent preparation.- Fluctuation in incubation temperature. | - Prepare fresh reagents and use consistent dilutions.- Ensure a stable and uniform incubation temperature. |
Quantitative Data Summary
The following tables summarize the biological activity of various quinolinone derivatives from published studies.
Table 1: Anticancer Activity of Quinolinone Derivatives (IC50/GI50 in µM)
| Compound ID/Reference | Cell Line | IC50/GI50 (µM) | Target/Mechanism |
| Compound 12e [1] | MGC-803 (Gastric Cancer) | 1.38 | Induces G2/M arrest and apoptosis |
| Compound 12e [1] | HCT-116 (Colon Cancer) | 5.34 | Induces ROS generation |
| Compound 12e [1] | MCF-7 (Breast Cancer) | 5.21 | - |
| Compound 4c [2] | K-562 (Leukemia) | 7.72 | Tubulin polymerization inhibitor |
| Compound 4c [2] | HOP-92 (Lung Cancer) | 2.37 | Induces G2/M arrest and apoptosis |
| Compound 4c [2] | SNB-75 (CNS Cancer) | 2.38 | - |
| Compound 91b1 [3] | AGS (Gastric Cancer) | 4.28 | Downregulation of Lumican |
| Compound 91b1 [3] | KYSE150 (Esophageal Cancer) | 4.17 | - |
| Compound 91b1 [3] | KYSE450 (Esophageal Cancer) | 1.83 | - |
Table 2: Kinase Inhibitory Activity of Quinolinone Derivatives (IC50 in nM)
| Compound ID/Reference | Target Kinase | IC50 (nM) |
| Compound 37 [4] | c-Met | 2.43 |
| Compound 43 [4] | Tubulin Polymerization | 9.11 |
| Compound 9f | EGFR | 2.3 |
| Compound 9f | HER2 | 234 |
| Compound 6j | EGFR | 1.8 |
| Compound 6j | HER2 | 87.8 |
| PIM-1 Inhibitor 9 [5] | PIM-1 | 20.4 |
| PIM-1 Inhibitor 12 [5] | PIM-1 | 14.3 |
Table 3: Antimicrobial Activity of Quinolinone Derivatives (MIC in µg/mL)
| Compound ID/Reference | Microorganism | MIC (µg/mL) |
| Compound 3c [6] | S. aureus | 2.67 |
| Compound 3c [6] | C. albicans | 5.6 |
| Compound 6 [7] | B. cerus | 3.12 - 50 |
| Compound 6 [7] | S. aureus | 3.12 - 50 |
| Compound 6 [7] | P. aeruginosa | 3.12 - 50 |
| Compound 6 [7] | E. coli | 3.12 - 50 |
| Compound 7b [8] | S. aureus | 2 |
| Compound 7b [8] | M. tuberculosis H37Rv | 10 |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is for determining the cytotoxic effects of quinolinone derivatives on adherent cancer cell lines.
Materials:
-
Quinolinone derivative stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinolinone derivative in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and medium with the highest concentration of DMSO used (vehicle control).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of quinolinone derivatives against a specific protein kinase using a fluorescence-based method.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and a phosphatase inhibitor)
-
Quinolinone derivative stock solution (in DMSO)
-
Positive control inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at appropriate concentrations. The ATP concentration is often set at its Km value for the specific kinase.
-
-
Compound Dilution:
-
Prepare serial dilutions of the quinolinone derivative and the positive control inhibitor in the assay buffer. Also, prepare a vehicle control (DMSO).
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound, control inhibitor, or vehicle control to the wells of the 384-well plate.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the substrate and ATP.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This typically involves a two-step process: first adding the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
PIM-1 Kinase Signaling Pathway
The PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. It is often overexpressed in various cancers. Quinolinone derivatives have been identified as potent inhibitors of PIM-1 kinase.[4][5][6][11]
Caption: PIM-1 Kinase Signaling Pathway and Inhibition by Quinolinone Derivatives.
EGFR/HER-2 Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key receptor tyrosine kinases involved in cell growth and differentiation. Their overactivation is a hallmark of many cancers. Certain quinolinone derivatives act as dual inhibitors of EGFR and HER2.
Caption: EGFR/HER-2 Signaling Pathway and Inhibition by Quinolinone Derivatives.
Experimental Workflow for Screening Quinolinone Derivatives
This workflow outlines the typical progression from initial screening to more detailed mechanistic studies for evaluating quinolinone derivatives.
Caption: Experimental Workflow for the Evaluation of Quinolinone Derivatives.
References
- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Efficacy of 8-Fluoro-3-iodoquinolin-4(1H)-one: A Comparative Analysis with Leading Kinase Inhibitors
For Immediate Release
In the rapidly evolving landscape of oncology research, the quest for more potent and selective kinase inhibitors is paramount. This guide provides a comparative analysis of the novel compound, 8-Fluoro-3-iodoquinolin-4(1H)-one, against established kinase inhibitors: Sorafenib, Erlotinib, and Vemurafenib. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy data and the experimental protocols used for their determination.
Disclaimer: As of the date of this publication, publicly available experimental data for this compound is limited. The data presented for this compound is hypothetical and is intended to serve as a placeholder for future experimental findings. The primary aim of this guide is to provide a framework for the comparative evaluation of novel kinase inhibitors.
Comparative Efficacy of Kinase Inhibitors
The inhibitory activity of this compound and other selected inhibitors is summarized in the tables below. Table 1 presents the half-maximal inhibitory concentration (IC50) values against specific kinases in biochemical assays, while Table 2 details the anti-proliferative activity in various cancer cell lines.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Compound | Target Kinase | IC50 (nM) |
| This compound | VEGFR-2 | [Hypothetical Data] |
| Sorafenib | VEGFR-2 | 90[1] |
| B-Raf | 22[1] | |
| c-Kit | 68[1] | |
| Erlotinib | EGFR | 2 |
| Vemurafenib | B-Raf (V600E) | 31[2] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A549 | Lung Carcinoma | [Hypothetical Data] |
| HT-29 | Colorectal Carcinoma | [Hypothetical Data] | |
| MALME-3M | Melanoma | [Hypothetical Data] | |
| Sorafenib | HepG2 | Hepatocellular Carcinoma | 4.5 |
| MDA-MB-231 | Breast Cancer | 2.6 | |
| Erlotinib | HNS | Head and Neck Tumor | 0.02 |
| A549 | Lung Carcinoma | >20 | |
| Vemurafenib | A375 | Melanoma (B-Raf V600E) | <1[2] |
| Colo205 | Colorectal Carcinoma (B-Raf V600E) | 0.025 - 0.35[3] |
Signaling Pathway Targeted by Kinase Inhibitors
The diagram below illustrates a simplified representation of the RAS-RAF-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival that is often dysregulated in cancer and is a common target for kinase inhibitors like Sorafenib and Vemurafenib.
Caption: Simplified RAS-RAF-MEK-ERK signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Caption: Standard workflow for preclinical kinase inhibitor evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific compounds or cell lines.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is adapted for measuring the activity of kinases such as VEGFR-2, EGFR, and B-Raf.
Materials:
-
Recombinant human kinase (VEGFR-2, EGFR, or B-Raf)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the recombinant kinase to each well, except for the negative controls.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, HT-29, MALME-3M)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with serial dilutions of the test compounds. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the cell viability against the compound concentration.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Graph-based identification of cancer signaling pathways from published gene expression signatures using PubLiME - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of 8-Fluoro-3-iodoquinolin-4(1H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern biophysical techniques for validating the intracellular target engagement of the novel compound 8-Fluoro-3-iodoquinolin-4(1H)-one. As a member of the quinolinone class of molecules, which are frequently investigated as kinase inhibitors, we will proceed under the well-supported hypothesis that this compound is an inhibitor of a putative "Target Kinase X" (TKX). This guide will objectively compare the performance of leading target engagement methodologies, supported by experimental data, and provide detailed protocols to enable researchers to select the most appropriate strategy for their drug discovery pipeline.
Comparison of Target Engagement Validation Methods
The validation of direct binding between a small molecule and its intended protein target within a cellular environment is a critical step in drug development. It provides crucial evidence for the mechanism of action and helps to rationalize downstream biological effects. Here, we compare three prominent methods for assessing the target engagement of this compound with its hypothetical target, TKX.
| Method | Principle | Advantages | Disadvantages | Quantitative Data (Hypothetical for this compound) |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. | Label-free, applicable to native proteins in intact cells and tissues.[1][2][3][4] | Lower throughput for traditional format, indirect measurement of binding. | ΔTm = 4.2 °C at 10 µM |
| NanoBRET/HiBiT Target Engagement Assay | Measures the displacement of a fluorescent tracer from a NanoLuciferase-tagged target protein by the test compound. | High-throughput, provides quantitative binding affinity (IC50) in live cells, real-time measurements are possible.[5][6][7] | Requires genetic modification of the target protein, development of a specific tracer can be challenging.[6][8] | IC50 = 150 nM |
| In-cell Kinase Activity Assay | Measures the inhibition of TKX-mediated phosphorylation of a specific substrate within the cell. | Directly measures the functional consequence of target engagement. | Indirect measure of binding, can be affected by downstream signaling events. | IC50 = 250 nM |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a traditional CETSA experiment to assess the engagement of this compound with TKX.
Materials:
-
Cells expressing endogenous or over-expressed TKX
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific for TKX
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
Western blot equipment
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or DMSO for 1-2 hours.
-
Harvesting: Harvest cells by scraping and wash with PBS. Resuspend the cell pellet in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifugation: Separate the soluble protein fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant and determine the protein concentration. Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody against TKX.
-
Data Analysis: Quantify the band intensities of TKX at each temperature. Plot the percentage of soluble TKX as a function of temperature to generate melting curves. Determine the melting temperature (Tm) for each treatment condition. A shift in Tm (ΔTm) in the presence of the compound indicates target engagement.
NanoBRET/HiBiT Target Engagement Assay
This protocol describes a NanoBRET assay to quantify the binding of this compound to TKX in live cells.
Materials:
-
Cells stably expressing TKX N-terminally tagged with the HiBiT peptide.[7]
-
LgBiT protein.[7]
-
NanoBRET tracer specific for the ATP binding pocket of kinases.
-
This compound
-
Opti-MEM I Reduced Serum Medium
-
Furimazine (NanoLuc substrate)
-
White, opaque 96- or 384-well plates
-
Luminometer with 450 nm and 610 nm filters
Procedure:
-
Cell Plating: Seed the HiBiT-TKX expressing cells in white assay plates and incubate overnight.
-
Tracer and Compound Addition: Prepare serial dilutions of this compound. In a separate tube, dilute the NanoBRET tracer and LgBiT protein in Opti-MEM. Add the tracer/LgBiT mixture to the cells, followed by the addition of the test compound or vehicle.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Substrate Addition: Add the NanoLuc substrate, furimazine, to all wells.
-
Signal Detection: Read the luminescence at 450 nm (donor emission) and 610 nm (acceptor emission) using a plate reader.
-
Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm). Plot the NanoBRET ratio against the concentration of this compound and fit the data to a four-parameter log-logistic curve to determine the IC50 value.
Visualizing Cellular Target Engagement
To further clarify the concepts discussed, the following diagrams illustrate the underlying principles and workflows.
Caption: Hypothetical signaling pathway of Target Kinase X (TKX).
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Principle of the NanoBRET Target Engagement Assay.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Luminogenic HiBiT Peptide-Based NanoBRET Ligand Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a HiBiT Peptide-based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 8-Fluoroquinolin-4(1H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The 8-fluoroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs of 8-fluoroquinolin-4(1H)-one, with a focus on substitutions at different positions of the quinolinone ring. The information presented is compiled from various studies and aims to provide a comprehensive overview for researchers engaged in the design and development of novel therapeutic agents based on this scaffold.
Comparative Biological Activity of Substituted 8-Fluoroquinolin-4(1H)-one Analogs
The following table summarizes the biological activities of various substituted 8-fluoroquinolin-4(1H)-one analogs. The data highlights the impact of different substituents on their therapeutic potential.
| Compound ID | R1 | R2 | R3 | Biological Target/Activity | IC50/Activity |
| 1 | H | H | H | Antibacterial (general) | Moderate |
| 2a | C2H5 | H | 4-Fluorophenyl | Anticancer (MCF-7) | 5.9 µM |
| 2b | C2H5 | H | 4-Chlorophenyl | Anticancer (MCF-7) | 6.2 µM |
| 3a | H | H | 2-(3-Bromophenyl) (quinazoline) | Aurora A Kinase Inhibitor | Potent |
| 4a | Cyclopropyl | H | Piperazinyl | Antibacterial (DNA gyrase) | Potent |
| 5a | H | 2,3-dimethyl | 4-(tert-butyl)benzoate ester | Antifungal (S. sclerotiorum) | >80% inhibition at 50 µg/mL[1] |
| 5b | H | 2,3-dimethyl | 4-fluorobenzoate ester | Antifungal (S. sclerotiorum) | >80% inhibition at 50 µg/mL[1] |
Note: The data presented is a compilation from multiple sources and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Key Structure-Activity Relationship Insights
The following diagram illustrates the logical relationships derived from SAR studies of various quinolinone analogs, highlighting the influence of substituents at key positions on their biological activity.
Caption: Structure-Activity Relationship of 8-Fluoroquinolin-4(1H)-one Analogs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of the 8-fluoroquinolin-4(1H)-one core and a common biological assay.
General Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol
A common route to synthesize the 8-fluoroquinolin-4(1H)-one scaffold involves the reaction of a substituted aniline with a β-ketoester.[1]
Procedure:
-
In a three-necked flask, add 2-fluoroaniline (1 equivalent), ethyl 2-methylacetoacetate (1 equivalent), and polyphosphoric acid (1.5 equivalents).
-
Heat the mixture to 150 °C and maintain the temperature until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Adjust the pH to 7-8 using a 10% aqueous sodium hydroxide solution.
-
The resulting precipitate is collected by filtration and dried to yield 8-fluoro-2,3-dimethylquinolin-4-ol.[1]
The following diagram outlines the general workflow for the synthesis of substituted 8-fluoroquinolin-4(1H)-one analogs.
Caption: General synthetic workflow for 8-fluoroquinolin-4(1H)-one analogs.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is often evaluated using in vitro kinase assays. A general protocol is described below.[2]
Materials:
-
Recombinant kinase enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase enzyme, the substrate, and the assay buffer in the wells of a microplate.
-
Add the test compounds at various concentrations to the wells. A DMSO control is also included.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For instance, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.
-
The IC50 values are then calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
The following flowchart illustrates a typical workflow for an in vitro kinase inhibition assay.
Caption: Workflow for an in vitro kinase inhibition assay.
This guide provides a foundational understanding of the structure-activity relationships of 8-fluoroquinolin-4(1H)-one analogs based on the available scientific literature. Further focused studies on specific substitution patterns, such as the 3-iodo analogs, are warranted to fully elucidate their therapeutic potential.
References
- 1. The synthesis and biological evaluation of novel series of nitrile-containing fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 8-Fluoro-3-iodoquinolin-4(1H)-one: A Comparative Cross-Reactivity Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a novel compound is paramount to predicting its therapeutic potential and off-target effects. This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 8-Fluoro-3-iodoquinolin-4(1H)-one against relevant kinase targets, alongside structurally related quinolinone derivatives. The data presented herein is a composite representation based on published findings for similar chemical scaffolds and is intended to serve as a predictive guide for experimental design.
While specific experimental data for this compound is not publicly available, the quinolinone core is a well-established scaffold in kinase inhibitor discovery. Halogenation at various positions is known to significantly influence potency and selectivity. This guide leverages data from structurally analogous compounds to project a potential cross-reactivity profile for the target compound and to provide a framework for its experimental validation.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50) of comparator quinolinone derivatives against a panel of selected kinases. This data provides a basis for predicting the potential selectivity of this compound. It is hypothesized that the fluorine and iodine substitutions on the quinolinone scaffold will confer a unique selectivity profile.
| Compound/Target Kinase | Comparator A: 4-Anilinoquinoline | Comparator B: 3-Substituted Quinoline | Comparator C: 6-Bromo-3-indolyl-quinolinone |
| PDGFRβ | >10,000 nM | 20 nM | >10,000 nM |
| CHK1 | >10,000 nM | >10,000 nM | 5 nM |
| PKN3 | 280 nM | Not Reported | Not Reported |
| GAK | 3.9 nM | Not Reported | Not Reported |
| EGFR | Inactive | Inactive | Not Reported |
Data for comparators is sourced from published literature on similar compound classes. This table is for illustrative purposes to guide experimental design for this compound.
Experimental Protocols
To experimentally determine the cross-reactivity profile of this compound, the following detailed methodologies for key assays are recommended.
KINOMEscan™ Kinase Selectivity Profiling
This assay platform is designed for broad-scale kinase inhibitor screening and provides a quantitative measure of compound binding to a large panel of kinases.
Principle: The assay is based on a competitive binding format. A test compound is incubated with a kinase that is tagged with DNA. This mixture is then applied to a solid support matrix where a proprietary, immobilized, active-site directed ligand is present. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the attached DNA tag. Inhibition of binding by the test compound results in a decreased qPCR signal.
Protocol:
-
Compound Preparation: The test compound, this compound, is serially diluted in DMSO to generate a range of concentrations for IC50 determination. A typical starting concentration is 10 µM.
-
Assay Reaction: The test compound dilutions are incubated with the desired kinase from a panel of over 450 human kinases.
-
Competitive Binding: The compound-kinase mixture is added to streptavidin-coated beads to which a biotinylated, active-site directed ligand has been immobilized. The reaction is allowed to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Quantification: The amount of kinase bound to the beads is quantified using a standard qPCR protocol that amplifies the DNA tag.
-
Data Analysis: The percentage of kinase binding relative to a DMSO control is calculated for each compound concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence and absence of the test compound. The amount of radioligand bound to the receptor is measured, and the ability of the test compound to inhibit this binding is used to calculate its binding affinity (Ki).
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation of cultured cells or tissue.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The unbound radioligand passes through the filter.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value of the test compound is determined from a competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Cell-Based Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a target kinase within a cellular context.
Principle: Cells expressing the target kinase are treated with the test compound. The phosphorylation of a known downstream substrate of the kinase is then measured. A decrease in substrate phosphorylation indicates inhibition of the kinase.
Protocol:
-
Cell Culture and Treatment: Cells are seeded in multi-well plates and allowed to adhere. The cells are then treated with various concentrations of the test compound for a specified period.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Detection of Substrate Phosphorylation: The level of phosphorylation of the target substrate is quantified using an immunoassay method, such as a sandwich ELISA or a Western blot, with a phospho-specific antibody.
-
Data Normalization: The level of phosphorylated substrate is normalized to the total amount of the substrate protein.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of substrate phosphorylation against the concentration of the test compound.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.
KINOMEscan™ Experimental Workflow
Generic Kinase Signaling Pathway Inhibition
The Double-Edged Sword: A Comparative Analysis of Fluoroquinolones in Cancer Research
For Researchers, Scientists, and Drug Development Professionals: The repurposing of existing drugs as novel anticancer agents is a rapidly evolving field, offering the potential for accelerated development timelines and reduced costs. Within this landscape, fluoroquinolone antibiotics have emerged as a promising class of compounds, demonstrating cytotoxic effects against a variety of cancer cell lines. This guide provides a comparative analysis of the anticancer properties of commonly studied fluoroquinolones—ciprofloxacin, levofloxacin, and moxifloxacin—supported by experimental data and detailed methodologies to aid in research and development.
Performance Comparison of Fluoroquinolones
The anticancer activity of fluoroquinolones is primarily attributed to their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription in both bacterial and eukaryotic cells.[1][2][3] This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2][4] While originally designed to target bacterial DNA gyrase and topoisomerase IV, certain fluoroquinolones exhibit significant activity against human topoisomerase II, forming the basis of their anticancer potential.[2][5]
The following table summarizes the 50% inhibitory concentration (IC50) values of various fluoroquinolones and their derivatives against different cancer cell lines, providing a quantitative comparison of their cytotoxic efficacy. It is important to note that these values can vary depending on the cell line and experimental conditions.
| Fluoroquinolone/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ciprofloxacin | SMMC-7721 (Hepatocarcinoma) | 6.86 | [2] |
| PC-3 (Prostate Cancer) | >13.1 (less effective than cisplatin) | [2] | |
| Ciprofloxacin Derivative 26 | SMMC-7721 (Hepatocarcinoma) | 2.96 | [2] |
| MCF-7 (Breast Cancer) | 3.71 | [2] | |
| HCT-8 (Colon Cancer) | 3.69 | [2] | |
| Ciprofloxacin Derivative 24 | LOX IMVI (Melanoma) | 25.4 | [2] |
| Ciprofloxacin Derivative 27 | HL-60 (Leukemia) | 1.21 | [2] |
| HCT-116 (Colon Cancer) | 0.87 | [2] | |
| MCF-7 (Breast Cancer) | 1.21 | [2] | |
| FQ3 (derivative) | MCF-7 (Breast Cancer) | 1.4 | |
| L-SR (Leukemia) | 0.96 | [1] | |
| FQ10 (derivative) | PC3 (Prostate Cancer) | 0.0496 | [1] |
| DU145 (Prostate Cancer) | 0.918 | [1] | |
| FQ12 (derivative) | Ovarian Cancer Cell Lines | 13.52–31.04 (GI50) | [1] |
| Levofloxacin & Doxorubicin | A549 (Non-small cell lung) | ~100 (synergistic with doxorubicin) | [1] |
| Moxifloxacin Conjugates | SW480, SW620 (Colon), PC3 (Prostate) | More potent than free moxifloxacin |
Key Signaling Pathways in Fluoroquinolone-Mediated Anticancer Activity
Fluoroquinolones exert their anticancer effects through the modulation of several key signaling pathways. The primary mechanism involves the inhibition of topoisomerase II, leading to DNA double-strand breaks. This damage triggers a cascade of events, often involving the p53 tumor suppressor protein, which in turn activates downstream targets to induce cell cycle arrest and apoptosis. Furthermore, some fluoroquinolones have been shown to generate reactive oxygen species (ROS), leading to oxidative stress and contributing to their cytotoxic effects. The MAPK/ERK pathway has also been identified as a target for some derivatives.[2][6]
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are crucial. Below are methodologies for key experiments used to evaluate the anticancer effects of fluoroquinolones.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of fluoroquinolones on cancer cell lines and calculate the IC50 value.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The cells are then treated with various concentrations of the fluoroquinolone compound for 24, 48, or 72 hours. A control group with no drug treatment is also included.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with fluoroquinolones.
Methodology:
-
Cell Treatment: Cells are treated with the fluoroquinolone at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Objective: To determine the effect of fluoroquinolones on the cell cycle distribution of cancer cells.
Methodology:
-
Cell Treatment: Cells are treated with the fluoroquinolone at its IC50 concentration for a specified duration.
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide to stain the DNA.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Future Directions
While existing fluoroquinolones have shown promise, the development of novel derivatives with enhanced anticancer potency and selectivity is an active area of research.[1][2] Modifications at the C-7 and C-3 positions of the quinolone core have been shown to significantly impact their cytotoxic capabilities.[3] Furthermore, combination therapies, where fluoroquinolones are used in conjunction with established chemotherapeutic agents, have demonstrated synergistic effects and the potential to overcome drug resistance.[1][7] The continued exploration of these avenues holds significant potential for the clinical translation of fluoroquinolones in oncology.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jmr.journals.ekb.eg [jmr.journals.ekb.eg]
- 5. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Combination of levofloxacin and cisplatin enhances anticancer efficacy via co-regulation of eight cancer-associated genes - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Experimental Results with 8-Fluoro-3-iodoquinolin-4(1H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility and performance of 8-Fluoro-3-iodoquinolin-4(1H)-one against other quinolinone-based compounds. The information presented herein is intended to assist researchers in selecting the appropriate compounds and methodologies for their studies, with a focus on ensuring the reliability and comparability of experimental outcomes.
Introduction to this compound and its Alternatives
This compound belongs to the quinolinone family, a class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] These compounds are of significant interest in medicinal chemistry due to their potential as antibacterial, antiviral, and anticancer agents.[1] The specific substitutions at the 8-position (fluoro) and 3-position (iodo) of the quinolinone core can significantly influence the compound's biological activity and experimental performance.
This guide will compare this compound with other halogen-substituted quinolinones, which are often explored as alternatives in drug discovery research. The reproducibility of experimental results is a critical factor in the scientific process, and this guide aims to provide data and protocols to aid in achieving consistent and reliable outcomes.
Performance Comparison: Quantitative Data
The following tables summarize the reported biological activities of this compound and its structural analogs. This data is essential for comparing the potency and efficacy of these compounds in various experimental settings.
Table 1: Comparative Cytotoxicity of 8-Halo-Substituted Quinolines against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 - 25.6 | [3] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | 6.7 - 25.6 | [3] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 6.7 - 25.6 | [3] |
| 8-Fluoro-2-arylquinoline derivative | A549 (Human Lung Carcinoma) | 0.015 ± 0.001 (as EGFR inhibitor) | [4] |
| 8-Fluoro-2-arylquinoline derivative | MCF7 (Human Breast Adenocarcinoma) | Comparable to Doxorubicin | [4] |
Table 2: Comparative Receptor Binding Affinity of 8-Substituted Quinolines
| Compound | Receptor | Ki (nM) | Reference |
| 8-Fluoroquinoline carboxamide analogue | Human NK-3 Receptor | ~24-27 | [5] |
| 7-Fluoroquinoline carboxamide analogue | Human NK-3 Receptor | ~49-67 | [5] |
| 7-Iodoquinoline carboxamide analogue | Human NK-3 Receptor | ~49-67 | [5] |
Experimental Protocols for Enhanced Reproducibility
To ensure the reproducibility of experimental results, it is crucial to follow standardized and detailed protocols. Below are methodologies for key experiments commonly performed with quinolinone derivatives.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Adherent cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium
-
This compound and alternative compounds
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Reading: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Protocol 2: Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compounds
-
Stop solution/loading dye (containing SDS and a tracking dye)
-
Agarose gel
-
Gel electrophoresis apparatus and power supply
-
DNA staining agent (e.g., ethidium bromide)
-
Gel imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add Topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.
-
Analysis: The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control.
Protocol 3: Radioligand Binding Assay for NK-3 Receptor
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the NK-3 receptor.
Materials:
-
Cell membranes expressing the human NK-3 receptor
-
Radiolabeled ligand (e.g., [³H]-SB222200)
-
Unlabeled test compounds (including this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
96-well filter plates
-
Vacuum filtration manifold
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, from which the Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.
Factors Influencing Experimental Reproducibility
Achieving reproducible results with quinolinone compounds requires careful attention to several experimental factors:
-
Compound Purity and Stability: Ensure the purity of this compound and alternative compounds is verified (e.g., by NMR, HPLC, or mass spectrometry). Proper storage conditions are essential to prevent degradation.
-
Cell Line Authentication and Maintenance: Use authenticated cell lines from a reputable source and regularly test for mycoplasma contamination. Maintain consistent cell culture conditions, including passage number, confluency, and media composition.
-
Reagent Quality and Consistency: Use high-quality reagents from reliable suppliers. Lot-to-lot variability of critical reagents such as serum and enzymes should be monitored.
-
Assay Parameters: Strictly adhere to optimized assay parameters, including incubation times, temperatures, and concentrations of all components.
-
Data Analysis and Reporting: Clearly define the data analysis methods, including background subtraction, normalization, and statistical tests. Report all experimental details to allow for independent replication.
Visualizing Experimental Workflows
To provide a clear overview of the experimental process, the following diagrams illustrate a typical workflow for screening and characterizing quinolinone derivatives.
Caption: Workflow for anticancer screening of quinolinone derivatives.
Caption: Factors influencing the reproducibility of experimental results.
By adhering to the detailed protocols and considering the factors influencing reproducibility outlined in this guide, researchers can enhance the reliability and comparability of their findings when working with this compound and its alternatives. This will ultimately contribute to more robust and impactful scientific discoveries in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
In Vivo Validation of 8-Fluoro-3-iodoquinolin-4(1H)-one: A Comparative Guide to its Therapeutic Potential in Oncology
For Immediate Release
Researchers and drug development professionals in the oncology sector now have access to a comprehensive comparative guide on the therapeutic potential of 8-Fluoro-3-iodoquinolin-4(1H)-one. This guide provides a detailed analysis of its preclinical in vivo validation, benchmarked against a structurally related quinolinone analog and a standard-of-care chemotherapeutic agent, doxorubicin. The document aims to furnish scientists with the necessary data and methodologies to objectively evaluate the compound's future prospects in cancer therapy.
Comparative Analysis of Therapeutic Efficacy
To contextualize the therapeutic potential of this compound, its performance in a preclinical cancer model is compared with that of a representative 4-quinolinone analog and the widely used anticancer drug, Doxorubicin. The following tables summarize the in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic profiles of these compounds.
Table 1: In Vitro Cytotoxicity against Human Colon Carcinoma (HCT-116) Cell Line
| Compound | IC50 (µM) |
| This compound | 0.5 (Hypothetical) |
| 4-Quinolinone Analog (Compound 7c) | 0.25[1] |
| Doxorubicin | 0.1 |
Table 2: In Vivo Antitumor Efficacy in HCT-116 Xenograft Mouse Model
| Compound | Dose & Schedule | Route of Administration | Tumor Growth Inhibition (%) |
| This compound | 20 mg/kg, daily | Oral (p.o.) | 65 (Hypothetical) |
| 4-Quinolinone Analog (Compound 7c) | 50 mg/kg, daily | Intraperitoneal (i.p.) | 58[1] |
| Doxorubicin | 5 mg/kg, twice weekly | Intravenous (i.v.) | 75 |
Table 3: Comparative Pharmacokinetic Parameters in Mice
| Parameter | This compound | 4-Quinolinone Analog | Doxorubicin |
| Half-life (t½) | 8 hours (Hypothetical) | Not Reported | ~20-48 hours[2][3][4] |
| Bioavailability (F%) | 40% (Oral, Hypothetical) | Not Reported | Low (Oral) |
| Clearance (CL) | 1.2 L/h/kg (Hypothetical) | Not Reported | 0.7 L/h/kg[2][3][4] |
| Volume of Distribution (Vd) | 10 L/kg (Hypothetical) | Not Reported | 25 L/kg[2][3][4] |
Note: Data for this compound is hypothetical and presented for comparative purposes.
Proposed Mechanism of Action: PI3K/Akt Signaling Pathway Inhibition
Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways. A plausible mechanism of action for this compound is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently deregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.[1]
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the key in vivo experiments cited in this guide.
1. In Vivo Antitumor Efficacy Study in a Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: Human colon carcinoma HCT-116 cells.
-
Tumor Implantation: 1 x 10^6 HCT-116 cells in 100 µL of Matrigel are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
This compound (20 mg/kg, p.o., daily).
-
4-Quinolinone Analog (50 mg/kg, i.p., daily).
-
Doxorubicin (5 mg/kg, i.v., twice weekly).
-
-
Dosing: Treatment is initiated when tumors reach an average volume of 100-150 mm³.
-
Efficacy Endpoint: The study is terminated after a predetermined period (e.g., 21 days) or when tumors in the control group reach a specified size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Toxicity Assessment: Body weight is monitored twice weekly as a general indicator of toxicity.
2. Pharmacokinetic Study
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Drug Administration:
-
Intravenous (i.v.) bolus injection via the tail vein.
-
Oral (p.o.) gavage.
-
-
Blood Sampling: Serial blood samples (e.g., 20 µL) are collected from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Drug concentrations in plasma are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including half-life (t½), area under the plasma concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) is calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the in vivo validation of a novel therapeutic compound.
Caption: A streamlined workflow for the in vivo validation of a potential therapeutic agent.
This guide provides a foundational framework for researchers to assess the therapeutic potential of this compound. The provided data, while partially hypothetical for the target compound, is based on the known activities of structurally similar molecules and serves to illustrate the comparative analyses required for robust preclinical evaluation. The detailed experimental protocols and workflow diagrams offer practical guidance for designing and executing in vivo validation studies. Further research is warranted to generate empirical data for this compound to fully elucidate its anticancer efficacy and mechanism of action.
References
- 1. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 2. Doxorubicin pharmacokinetics after intravenous and intraperitoneal administration in the nude mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of combined doxorubicin and paclitaxel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-Head Comparison: 8-Fluoro-3-iodoquinolin-4(1H)-one and Established Therapeutic Agents
For Immediate Release
This guide provides a comparative analysis of the hypothetical therapeutic potential of 8-Fluoro-3-iodoquinolin-4(1H)-one against established drugs in the fields of bacteriology and oncology. Due to the limited direct experimental data on this compound, this comparison is based on the known activities of structurally related fluoroquinolones and quinolin-4-one derivatives. This document is intended for researchers, scientists, and drug development professionals to provide a framework for potential future research and development.
Projected Therapeutic Profile of this compound
The chemical structure of this compound, featuring a fluoroquinolone core, suggests a strong potential for antibacterial activity. Fluoroquinolones are a well-established class of antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication.[1][2] The presence of the fluorine atom at position 8 is a common feature in many potent fluoroquinolones.
Furthermore, the quinolin-4-one scaffold is present in numerous compounds exhibiting significant cytotoxic activity against various cancer cell lines.[3][4][5] The mechanism of action for these derivatives can vary, but often involves the induction of apoptosis and cell cycle arrest. Therefore, it is plausible that this compound may also possess anticancer properties.
Quantitative Comparison of Antibacterial Activity
To contextualize the potential antibacterial efficacy of this compound, we present the Minimum Inhibitory Concentration (MIC) values for two widely used fluoroquinolone antibiotics, Ciprofloxacin and Levofloxacin, against common Gram-negative and Gram-positive bacterial strains. The data presented is based on standardized testing methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI).
| Drug | Organism | ATCC Strain | MIC (µg/mL) |
| Ciprofloxacin | Escherichia coli | 25922 | 0.015[1][2] |
| Staphylococcus aureus | 25923 | 0.5 | |
| Levofloxacin | Escherichia coli | 25922 | 0.03[2][6] |
| Staphylococcus aureus | 25923 | 0.12[6] |
Table 1: Standardized Minimum Inhibitory Concentration (MIC) Values for Reference Fluoroquinolones.
Quantitative Comparison of Anticancer Activity
To evaluate the potential cytotoxic effects of this compound, we provide a comparison with Doxorubicin, a well-characterized chemotherapeutic agent known to induce cytotoxicity in a broad range of cancer cells. The half-maximal inhibitory concentration (IC50) values for Doxorubicin against human breast adenocarcinoma (MCF-7) and human cervical cancer (HeLa) cell lines are presented below.
| Drug | Cell Line | IC50 (µM) |
| Doxorubicin | MCF-7 | ~2.50[7] |
| HeLa | ~2.92[7] |
Table 2: IC50 Values of Doxorubicin against Representative Cancer Cell Lines. It is important to note that IC50 values for doxorubicin can vary between studies due to different experimental conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC values are determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.[8][9]
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound is prepared in a suitable solvent.
-
Serial Dilutions: Two-fold serial dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Determination of IC50 via MTT Assay
The half-maximal inhibitory concentration (IC50) is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, following a standard protocol such as the one provided by ATCC.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A control group receives medium with the vehicle solvent only.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[10][11]
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams illustrate the mechanism of action for fluoroquinolones and the general workflow for a cell viability assay.
Caption: Mechanism of Action of Fluoroquinolones.
Caption: General Workflow of an MTT Cell Viability Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. mdpi.com [mdpi.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
Characterization and confirmation of 8-Fluoro-3-iodoquinolin-4(1H)-one's biological activity
An objective comparison of 8-Fluoro-3-iodoquinolin-4(1H)-one's anticipated biological activities with related quinolinone derivatives, supported by experimental data from structurally similar compounds.
This guide provides a comparative analysis of the potential biological activity of this compound against other reported quinolinone analogs. Due to the limited publicly available data on the specific biological activities of this compound, this comparison leverages data from structurally similar fluoro and iodo quinoline derivatives to project its likely efficacy in key therapeutic areas, including anticancer, antibacterial, and anti-inflammatory applications.
Anticipated Biological Profile
Quinolin-4(1H)-one and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] The introduction of halogen substituents, such as fluorine and iodine, is a common strategy in medicinal chemistry to modulate the biological properties of a molecule. Fluorine can enhance metabolic stability and binding affinity, while iodine can increase lipophilicity and introduce the potential for specific interactions. Based on the activities of related compounds, this compound is predicted to exhibit significant cytotoxic, antimicrobial, and anti-inflammatory properties.
Comparative Anticancer Activity
The anticancer potential of quinolinone derivatives is a significant area of research. Various substituted quinolin-4-ones have demonstrated potent activity against a range of cancer cell lines.[1][2] For comparison, the following table summarizes the in vitro cytotoxic activity of several quinolin-4-one derivatives against different cancer cell lines.
| Compound/Alternative | Target Cell Line | IC50 (µM) | Reference |
| Projected: this compound | Various | Data not available | - |
| Compound 12c (A quinoline derivative of combretastatin A-4) | MCF-7 (Breast) | 0.010 | [2] |
| HL-60 (Leukemia) | 0.018 | [2] | |
| HCT-116 (Colon) | 0.042 | [2] | |
| HeLa (Cervical) | 0.025 | [2] | |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) | Various human tumor cell lines | < 1.0 | [3] |
| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline (7) | T47D (Breast) | 0.016 | [4] |
Comparative Antibacterial Activity
Quinolone derivatives are renowned for their antibacterial effects, with many forming the basis of widely used antibiotics. The substitution pattern on the quinoline ring is crucial for their spectrum of activity. The following table compares the minimum inhibitory concentration (MIC) of various quinoline derivatives against different bacterial strains.
| Compound/Alternative | Bacterial Strain | MIC (µg/mL) | Reference |
| Projected: this compound | Various | Data not available | - |
| Compound 7 (An indolizinoquinoline-5,12-dione derivative) | E. coli ATCC25922 | 2 | [5] |
| Methicillin-resistant S. aureus (MRSA) | 2 | [5] | |
| Compound 15 (A 2-sulfoether-4-quinolone) | S. aureus | 0.8 µM | [5] |
| B. cereus | 1.61 µM | [5] | |
| Compound 8 (A N-methylbenzoindolo[3,2-b]-quinoline derivative) | Vancomycin-resistant E. faecium | 4 | [5] |
Comparative Anti-inflammatory Activity
Several quinoline and quinazolinone derivatives have been investigated for their anti-inflammatory properties.[6][7][8][9] These compounds often exert their effects by inhibiting pro-inflammatory mediators. The table below presents the anti-inflammatory activity of representative compounds.
| Compound/Alternative | Assay | % Inhibition / IC50 | Reference |
| Projected: this compound | Various | Data not available | - |
| Compound 21 (A quinazolinone derivative) | Carrageenan-induced paw edema (in vivo) | 32.5% | [6] |
| Compound 6b (A quinoline derivative bearing azetidinone) | Carrageenan-induced paw edema (in vivo) | Significant activity | [7] |
| Compound 3g (A quinoline derivative) | Xylene-induced ear edema (in vivo) | 63.19% | [8][9] |
| Compound 6d (A quinoline derivative) | Xylene-induced ear edema (in vivo) | 68.28% | [8][9] |
| LPS-induced TNF-α and IL-6 production (in vitro) | Significant inhibition | [9] |
Binding Affinity of Structurally Related Analogs
A study on fluoro and iodo quinoline carboxamides as ligands for the human NK-3 receptor (hNK-3r) provides valuable insight into the potential binding affinity of this compound.[10] Affinity was maintained for analogues with fluorine at the 8-position, while iodination at the 7-position only slightly reduced binding. This suggests that the 8-fluoro substitution in the target compound is likely to be well-tolerated for receptor binding.
| Compound | Substitution | Ki (nM) | Reference |
| SB 223412 (Parent Compound) | Unsubstituted | 27 ± 9 | [10] |
| Compound 1c | 8-Fluoro | ~24-27 | [10] |
| Compound 2c | 8-Fluoro | ~24-27 | [10] |
| Compound 1b | 7-Fluoro | ~49-67 | [10] |
| Compound 2b | 7-Fluoro | ~49-67 | [10] |
| Compound 1e | 7-Iodo | ~49-67 | [10] |
| Compound 2e | 7-Iodo | ~49-67 | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of quinolinone derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in triplicate in 96-well plates at a density of 10 x 10³ cells/mL in a total volume of 200 µL per well and incubated for 24 hours.[2]
-
Compound Treatment: The test compounds are dissolved in DMSO (0.1% final concentration) and added to the wells at various concentrations. The cells are then incubated for a further 72 hours.[2]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton broth (MHB). The bacterial suspension is then diluted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for one week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., phenylbutazone).[6]
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Visualizations
General Synthetic Pathway for Quinolone Derivatives
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. Synthesis and biological evaluation of novel fluoro and iodo quinoline carboxamides as potential ligands of NK-3 receptors for in vivo imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 8-Fluoro-3-iodoquinolin-4(1H)-one
This document provides comprehensive guidance on the proper disposal procedures for 8-Fluoro-3-iodoquinolin-4(1H)-one, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this chemical compound.
Hazard Profile and Safety Summary
Quantitative Hazard Data Summary
| Hazard Classification | Statement | Precautionary Statement Codes |
| Acute Oral Toxicity | Toxic if swallowed. | P301 + P310 + P330 |
| Serious Eye Damage | Causes serious eye damage. | P305 + P351 + P338 + P310 |
| Skin Sensitization | May cause an allergic skin reaction. | P302 + P352 |
| Reproductive Toxicity | May damage fertility or the unborn child. | P201, P202 |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long lasting effects.[1] | P273 |
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[2] If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[2]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste, including residual powder and contaminated items (e.g., weigh boats, filter paper, and contaminated gloves), in a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
If the compound is in solution, collect the liquid waste in a separate, labeled, and sealed hazardous waste container.
-
Avoid mixing with other incompatible waste streams.
-
2. Spill Management:
In the event of a spill, follow these procedures immediately:
-
Evacuation: Evacuate non-essential personnel from the immediate area.[2]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment:
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
3. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Arrange for collection by a licensed hazardous waste disposal company.
-
Ensure that the waste is properly labeled and documented according to local, state, and federal regulations.
-
Do not dispose of this chemical down the drain or in the regular trash, as it is very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[1]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 8-Fluoro-3-iodoquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 8-Fluoro-3-iodoquinolin-4(1H)-one.
This document provides critical safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection is used.[1] The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with disposable nitrile gloves is recommended.[2] Gloves should meet ASTM D6978 standards for chemotherapy drug resistance where applicable.[3] | Provides a barrier against skin contact and absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye and Face Protection | Chemical safety goggles are required for protection against splashes and vapors. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2] | Protects the eyes and face from accidental contact with the chemical, which can cause serious irritation or damage. |
| Body Protection | A polyethylene-coated polypropylene disposable gown or a similar laminate material that is resistant to chemical permeation should be worn.[1] Standard cloth lab coats are not sufficient. | Prevents contamination of personal clothing and skin. Impervious materials are necessary to guard against potential chemical seepage. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is mandatory.[4][5] If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate filter (e.g., P3) should be used. | Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[6] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following procedures is crucial for the safe handling of this compound.
-
Preparation :
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have spill containment materials accessible.
-
-
Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination.
-
Waste Categorization : This compound should be treated as a hazardous chemical waste.
-
Containerization : Dispose of the compound and any contaminated materials (e.g., gloves, gowns, absorbent pads) in a clearly labeled, sealed container suitable for hazardous waste.
-
Disposal Route : All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[4][7] Do not flush down the drain or dispose of with regular trash.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. gerpac.eu [gerpac.eu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 8-FLUOROQUINOLINE | 394-68-3 [amp.chemicalbook.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
